Hexanoic-5,5-d2 acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
118.17 g/mol |
IUPAC Name |
5,5-dideuteriohexanoic acid |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i2D2 |
InChI Key |
FUZZWVXGSFPDMH-CBTSVUPCSA-N |
Isomeric SMILES |
[2H]C([2H])(C)CCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Hexanoic-5,5-d2 Acid
Introduction: The Significance of Deuterated Molecules in Scientific Advancement
In the landscape of modern chemical and pharmaceutical research, isotopically labeled compounds are indispensable tools.[1][2] Among these, deuterated molecules, where hydrogen atoms are replaced by their stable isotope deuterium, have garnered significant attention.[1] The subtle increase in mass imparted by deuterium can profoundly influence the physicochemical properties of a molecule, most notably its metabolic stability. This "deuterium effect" can slow the rate of metabolic degradation, a principle that has been successfully leveraged in drug development to enhance pharmacokinetic profiles.[1] Hexanoic-5,5-d2 acid, a deuterated analog of the short-chain fatty acid hexanoic acid, serves as a valuable building block and internal standard in a multitude of research applications, from metabolic studies to the synthesis of more complex deuterated molecules.[3]
This in-depth technical guide provides a comprehensive overview of a robust synthetic route to Hexanoic-5,5-d2 acid, coupled with a rigorous analysis of its isotopic purity. As a self-validating system, each protocol is presented with a clear rationale for the experimental choices, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Strategic Approach to the Synthesis of Hexanoic-5,5-d2 Acid
The synthesis of Hexanoic-5,5-d2 acid necessitates a strategic approach that allows for the precise introduction of two deuterium atoms at the C-5 position. While various methods for deuteration of carboxylic acids exist, such as direct H/D exchange or decarboxylative deuteration, achieving site-selectivity at a non-activated position can be challenging.[4][5][6] Therefore, a constructive synthetic strategy, building the carbon skeleton with the deuterium label already in place, is often more effective.
The chosen synthetic pathway, detailed below, employs a modified malonic ester synthesis. This classical yet versatile method allows for the formation of a carbon-carbon bond alpha to a carboxylic acid group, providing an ideal entry point for the introduction of the deuterated alkyl chain.[7][8][9][10][11]
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy for Hexanoic-5,5-d2 acid.
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An In-Depth Technical Guide to Deuterated Fatty Acids in Lipid Metabolism Studies
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the application of deuterated fatty acids in the study of lipid metabolism. It moves beyond a simple recitation of protocols to explain the underlying principles and rationale for experimental design choices, ensuring a robust and insightful approach to metabolic research.
Foundational Principles: Why Use Deuterated Fatty Acids?
In the intricate world of lipid metabolism, understanding the dynamic processes of fatty acid synthesis, transport, interconversion, and degradation is paramount.[1] Stable isotope labeling has become an indispensable tool for these investigations, and among the available isotopes, deuterium (²H) offers unique advantages.[1][2]
Deuterated fatty acids are analogues of natural fatty acids where one or more hydrogen atoms have been replaced by deuterium. This subtle change in mass does not significantly alter the biochemical properties of the molecule, allowing it to be metabolized identically to its non-deuterated counterpart.[1] However, this mass difference is readily detectable by mass spectrometry (MS), enabling researchers to trace the metabolic fate of these labeled molecules with high precision.[3]
The primary advantages of using deuterated fatty acids over other isotopes like ¹³C include:
-
Cost-Effectiveness: Deuterated tracers are often more economical than their ¹³C-labeled counterparts.[3]
-
High Isotopic Purity: Synthesis methods can yield perdeuterated fatty acids with high isotopic purity, minimizing background noise in analytical measurements.
-
Versatility: Deuterium can be incorporated into various positions within a fatty acid molecule, allowing for the study of specific metabolic pathways.[4][5]
-
Reduced Background Interference: The use of deuterated standards with a significant mass difference from the endogenous analyte can improve the limit of detection in mass spectrometry analysis.[6]
A critical application of deuterated fatty acids lies in their ability to act as metabolic tracers to study phenomena such as de novo lipogenesis (DNL), fatty acid oxidation, and the incorporation of fatty acids into complex lipids.[2][7][8]
The Kinetic Isotope Effect: A Tool to Combat Oxidative Stress
Beyond their role as tracers, deuterated polyunsaturated fatty acids (D-PUFAs) have emerged as a therapeutic strategy for diseases associated with oxidative stress.[9][10] This application leverages the kinetic isotope effect . The substitution of hydrogen with the heavier deuterium at bis-allylic positions, which are particularly susceptible to oxidation, strengthens the carbon-deuterium bond.[9][11] This increased bond strength significantly slows the rate of hydrogen abstraction, the rate-limiting step in lipid peroxidation.[9][10]
This "chemical reinforcement" of PUFAs has shown promise in preclinical models of various age-related and neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, by reducing lipid peroxidation and subsequent cellular damage.[9][11][12][13]
Experimental Design & Methodologies
The successful application of deuterated fatty acids in lipid metabolism studies hinges on meticulous experimental design and the selection of appropriate analytical techniques.
Synthesis and Availability of Deuterated Fatty Acids
A variety of deuterated fatty acids can be synthesized chemically.[4][14] Common methods involve coupling chemically modified fatty acid fragments with carbanions derived from arylalkyl sulfones, followed by desulfonylation.[4] Perdeuterated saturated fatty acids can be produced through H/D exchange using D₂O as the deuterium source and a catalyst like palladium on charcoal. While some deuterated fatty acids are commercially available, custom synthesis is often required for specific research needs.[4]
In Vivo and In Vitro Labeling Protocols
In Vivo Studies (Animal and Human):
Stable isotope tracers are considered safe for use in humans, including children and pregnant women, allowing for a wide range of clinical research applications.[3]
-
Oral Administration: Deuterated fatty acids, often in the form of triglycerides, can be administered orally in a meal or milkshake.[6][15][16] Blood samples are then collected at various time points to track the appearance and disappearance of the labeled fatty acids and their metabolites in different lipid fractions.[6][15]
-
Constant Infusion: For measuring fatty acid kinetics, a continuous intravenous infusion of a deuterated fatty acid, complexed with human albumin for solubility, is often employed.[3][8] This allows for the determination of steady-state fatty acid flux and oxidation rates.[8]
In Vitro Studies (Cell Culture):
-
Metabolic Labeling with Deuterated Water (D₂O): A common and cost-effective method for studying de novo lipogenesis is to supplement cell culture media with D₂O.[2][17][18] The deuterium from D₂O is incorporated into newly synthesized fatty acids, providing a measure of DNL rates.[2][19] This approach can be used in both 2D and more physiologically relevant 3D cell culture models.[17][20]
-
Direct Supplementation with Deuterated Fatty Acids: Cells can be directly incubated with deuterated fatty acids to study their uptake, incorporation into complex lipids, and subsequent metabolic transformations.[21]
Sample Preparation and Analytical Techniques
Lipid Extraction:
A crucial step in analyzing deuterated fatty acids is the efficient extraction of lipids from biological samples such as plasma, red blood cells, tissues, or cells.[22] Common methods involve the use of organic solvents like methanol and iso-octane.[22] For quantitative analysis, it is essential to add deuterated internal standards during the extraction process to account for sample loss and analytical variability.[22][23]
Derivatization:
For analysis by gas chromatography-mass spectrometry (GC-MS), fatty acids are often derivatized to more volatile forms, such as pentafluorobenzyl esters or fatty acid methyl esters (FAMEs).[9][22] Derivatization can also be employed to enhance detection sensitivity in liquid chromatography-mass spectrometry (LC-MS).[24]
Mass Spectrometry Analysis:
Mass spectrometry is the cornerstone for the detection and quantification of deuterated fatty acids.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic separation of fatty acids and their isomers.[1] Negative ion chemical ionization is a sensitive method for quantifying free and total fatty acids.[22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with electrospray ionization (ESI), is a powerful tool for analyzing intact complex lipids containing deuterated fatty acids.[6] High-resolution mass spectrometry can differentiate between multiple tracers used simultaneously in a single experiment.[1]
-
Isotope Ratio Mass Spectrometry (IRMS): For studies measuring very low levels of deuterium enrichment, such as in de novo lipogenesis experiments, gas chromatography-pyrolysis-isotope ratio mass spectrometry (GCP-IRMS) provides exceptional sensitivity.[7]
Data Interpretation and Applications
The data generated from studies using deuterated fatty acids can provide profound insights into lipid metabolism in both health and disease.
Tracing Metabolic Pathways
By tracking the appearance of deuterium in different lipid species over time, researchers can elucidate the dynamics of various metabolic pathways. For example, administering deuterated stearic acid (d7-C18:0) and subsequently detecting deuterated oleic acid (d7-C18:1) and deuterated palmitic acid (d7-C16:0) provides direct evidence of desaturation and beta-oxidation, respectively.[6]
Quantifying Lipid Dynamics
Stable isotope labeling allows for the quantification of key metabolic rates, including:
-
De Novo Lipogenesis (DNL): The rate of new fatty acid synthesis can be determined by measuring the incorporation of deuterium from D₂O into fatty acids.[2][25]
-
Fatty Acid Oxidation: The rate of fatty acid oxidation can be estimated by measuring the loss of deuterium from a labeled fatty acid into the body water pool.[7]
-
Lipid Turnover: The turnover rates of various lipid classes can be assessed using techniques like D₂O labeling for global omics relative quantification (DOLGOReQ).[17][18]
Investigating Disease Mechanisms
Dysregulated lipid metabolism is a hallmark of many diseases, including metabolic syndrome, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[6][7] Deuterated fatty acids are invaluable tools for investigating the underlying mechanisms of these conditions. For instance, they can be used to quantify the contribution of different fatty acid sources (diet, DNL, and adipose tissue) to the accumulation of fat in the liver in NAFLD.[25]
Furthermore, the protective effects of D-PUFAs against oxidative stress are being explored as a therapeutic avenue for a range of diseases, particularly neurodegenerative disorders.[10][26]
Advanced Techniques and Future Directions
The field of lipid metabolism research is continually evolving, with new technologies and methodologies enhancing the utility of deuterated fatty acids.
-
Deuterium Metabolic Imaging (DMI): This emerging imaging technique allows for the non-invasive visualization and quantification of metabolic fluxes in vivo.[27][28] By administering deuterium-labeled substrates, researchers can map the spatial distribution of metabolic activity in tissues like the liver.[27]
-
Multi-Isotope Tracing: The simultaneous use of different stable isotopes (e.g., deuterium and ¹³C) allows for the investigation of multiple metabolic pathways concurrently.[1][29]
-
Stimulated Raman Scattering (SRS) Microscopy: SRS microscopy, combined with deuterated fatty acid labeling, enables the real-time visualization of lipid trafficking and distribution at the subcellular level.[21]
Summary of Key Experimental Parameters
| Parameter | Considerations | Examples |
| Choice of Deuterated Fatty Acid | Specific metabolic pathway of interest, commercial availability, ease of synthesis. | d₇-Stearic acid for desaturation studies, D-PUFAs for oxidative stress research.[6][9] |
| Labeling Strategy | In vivo vs. in vitro, oral administration vs. constant infusion, D₂O vs. direct fatty acid supplementation. | Oral gavage of deuterated triglycerides in rats, D₂O in cell culture media.[6][17] |
| Sample Collection | Time course of the experiment, biological matrix (plasma, tissue, cells). | Serial blood draws over 72 hours, harvesting of cultured cells after labeling period.[6] |
| Analytical Method | Required sensitivity, need for isomer separation, analysis of intact lipids vs. fatty acids. | GC-MS for fatty acid profiling, LC-MS/MS for lipidomics, GCP-IRMS for low enrichment.[1][7][22] |
| Data Analysis | Isotopic enrichment calculations, metabolic flux modeling. | Mass isotopomer distribution analysis (MIDA), metabolic flux analysis (MFA). |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for an In Vivo Deuterated Fatty Acid Tracer Study
Caption: General workflow for an in vivo study using deuterated fatty acids as metabolic tracers.
Simplified Metabolic Fate of a Deuterated Fatty Acid
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- 9. Frontiers | Deuterated Polyunsaturated Fatty Acids Reduce Oxidative Stress and Extend the Lifespan of C. elegans [frontiersin.org]
- 10. Deuterium-Reinforced Polyunsaturated Fatty Acids Prevent Diet-Induced Nonalcoholic Steatohepatitis by Reducing Oxidative Stress [mdpi.com]
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- 12. Deuterated Polyunsaturated Fatty Acids Reduce Brain Lipid Peroxidation and Hippocampal Amyloid β-Peptide Levels, Without Discernable Behavioral Effects in an APP/PS1 Mutant Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. GIST Scholar: A Quantitative Lipidomic Study for 3D Cell Culture Using Deuterium Oxide Metabolic Labeling [scholar.gist.ac.kr]
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Hexanoic-5,5-d2 Acid: A Strategic Probe for Beta-Oxidation Flux and Quantitative Lipidomics
Executive Summary
Hexanoic-5,5-d2 acid (Caproic acid-5,5-d2) represents a specialized class of stable isotope-labeled medium-chain fatty acids (MCFAs). Unlike terminal methyl-labeled variants (e.g., 6,6,6-d3), the 5,5-d2 isomer places deuterium atoms at the penultimate carbon (
This guide details the physicochemical properties, mechanistic applications, and validated experimental protocols for utilizing Hexanoic-5,5-d2 acid in high-impact metabolic research.
Part 1: Chemical & Physical Architecture
Structural Significance
The placement of deuterium at the C5 position is not arbitrary; it targets the specific carbon that undergoes oxidation during the second cycle of mitochondrial
| Property | Specification |
| Chemical Formula | |
| Molecular Weight | ~118.17 g/mol (vs. 116.16 native) |
| Isotopic Enrichment | Typically |
| Mass Shift | +2.014 Da (M+2) |
| pKa | ~4.88 (Similar to native hexanoate) |
The "Metabolic Checkpoint"
In a biological system, the C5 carbon of hexanoate becomes the
-
Cycle 1: Hexanoyl-CoA
Butyryl-CoA + Acetyl-CoA. (C5 is retained). -
Cycle 2: Butyryl-CoA
2 Acetyl-CoA. (C5 is oxidized).
This positioning means the label survives the first pass of oxidation but is stripped during the second pass, transferring deuterium to the mitochondrial FAD/NAD pool.
Part 2: Mechanistic Utility in Metabolomics
Application A: The "Flux Gauge" (In Vivo Tracing)
Researchers use Hexanoic-5,5-d2 to measure the rate of fatty acid oxidation (FAO) rather than just the destination of the carbon skeleton.
-
Mechanism: During the conversion of Butyryl-CoA to Crotonyl-CoA (catalyzed by Short-Chain Acyl-CoA Dehydrogenase, SCAD), the pro-R and pro-S hydrogens on the
-carbon (C3 of butyryl-CoA, originally C5 of hexanoate) are removed. -
Readout: If Hexanoic-5,5-d2 is the substrate, these deuteriums are transferred to FAD, forming FADH
-d , and eventually entering the Electron Transport Chain or equilibrating with the cellular water pool (HDO). -
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond. A primary KIE at this step allows enzymologists to determine if the SCAD/MCAD dehydrogenation step is rate-limiting in specific disease models (e.g., MCAD deficiency).
Application B: Quantitative Bioanalysis (Ex Vivo Internal Standard)
For clinical mass spectrometry (GC-MS/LC-MS), Hexanoic-5,5-d2 is the gold standard for quantifying native hexanoic acid in plasma or urine.
-
Why C5-d2? It avoids the "scrambling" that can occur with acidic protons (alpha-position) and provides a clean M+2 mass shift that does not overlap with naturally occurring M+1 or M+2 isotopes of the analyte to a significant degree.
-
Stability: In an ex vivo extraction environment, the C5-D bond is inert, ensuring the internal standard concentration remains constant throughout sample preparation.
Part 3: Visualization of Metabolic Fate
The following diagram illustrates the divergent fate of the C5-label during mitochondrial oxidation.
Caption: Figure 1. Metabolic trajectory of Hexanoic-5,5-d2.[1] Note the critical abstraction of Deuterium at the Butyryl-CoA dehydrogenase step.
Part 4: Experimental Protocols
Protocol 4.1: Quantitative Analysis of Plasma Hexanoic Acid (GC-MS)
Objective: Absolute quantification of hexanoic acid in patient plasma using Hexanoic-5,5-d2 as an Internal Standard (IS).
Reagents:
-
Hexanoic-5,5-d2 acid (IS stock: 1 mM in methanol).
-
Derivatizing Agent: MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide).
-
Extraction Solvent: Ethyl Acetate.
Step-by-Step Workflow:
-
Sample Spiking:
-
Aliquot 100
L of plasma into a glass tube. -
Add 10
L of Hexanoic-5,5-d2 IS (Final conc: 100 M). -
Rationale: Adding IS before extraction corrects for recovery losses and ionization variability.
-
-
Acidification & Extraction:
-
Add 20
L 6M HCl to protonate fatty acids (pH < 2). -
Add 500
L Ethyl Acetate. Vortex vigorously for 60s. -
Centrifuge (3000 x g, 5 min). Transfer organic (top) layer to a clean vial.
-
-
Derivatization (TBDMS Esterification):
-
Evaporate solvent under
stream at room temperature. -
Reconstitute in 50
L Pyridine + 50 L MTBSTFA (1% TBDMCS). -
Incubate at 60°C for 30 mins.
-
Chemistry: Converts carboxylic acid to TBDMS-ester, improving volatility and stability for GC.
-
-
GC-MS Analysis:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Ionization: Electron Impact (EI, 70eV).
-
SIM Mode (Selected Ion Monitoring):
-
Target (Native): m/z 171 (M-57 fragment:
). -
Target (IS): m/z 173 (M-57 fragment:
).
-
-
Data Interpretation:
Calculate the Area Ratio (
Protocol 4.2: Metabolic Flux Analysis (In Vivo)
Objective: Assessing mitochondrial
-
Cell Culture: Seed HepG2 or primary hepatocytes in 6-well plates.
-
Tracer Media: Replace media with KRB buffer containing 200
M Hexanoic-5,5-d2 acid (conjugated to BSA). -
Incubation: 2 - 4 hours.
-
Supernatant Collection: Collect media to measure release of D
O (via Isotope Ratio Mass Spectrometry - IRMS) or extract cells to measure residual acyl-carnitines. -
Calculation:
Note: This assumes complete oxidation of the C5 position.
Part 5: Analytical Workflow Diagram
Caption: Figure 2. Standardized workflow for quantitative lipidomics using Hexanoic-5,5-d2.
References
-
Isotope Labeling in Metabolomics Role of stable isotopes in tracing metabolic pathways and flux analysis. Source:
-
GC-MS Quantification of Short/Medium Chain Fatty Acids Methodologies for extraction and derivatization of volatile fatty acids. Source:
-
Kinetic Isotope Effects in Enzymology Principles of primary and secondary KIE in dehydrogenase reactions. Source:
-
Hexanoic Acid-d3 (Analogous Reference) Technical specifications and handling of deuterated hexanoic acid standards. Source:
Sources
Navigating the Isotopic Landscape: A Technical Guide to Sourcing and Applying Hexanoic-5,5-d2 Acid in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Precision in Isotopic Labeling
In the intricate world of metabolic research and drug development, the ability to trace and quantify molecules with exacting precision is paramount. Isotopically labeled compounds, particularly those incorporating stable isotopes like deuterium, have emerged as indispensable tools. The substitution of hydrogen with deuterium, its heavier, non-radioactive counterpart, creates a molecule that is chemically identical to its parent but physically distinguishable by mass spectrometry. This subtle yet powerful modification allows researchers to differentiate the labeled compound from its endogenous counterparts, enabling a host of sophisticated analytical techniques.
This guide focuses on a specific, yet significant, molecule: Hexanoic-5,5-d2 acid. While a variety of deuterated hexanoic acids are commercially available, the 5,5-d2 isotopologue often requires a more specialized procurement route. This document serves as an in-depth technical resource for researchers, providing a comprehensive overview of sourcing this compound through custom synthesis, its key applications, and detailed protocols for its use.
The Significance of Deuterium Labeling in Fatty Acid Research
Deuterium labeling offers several advantages in the study of fatty acids like hexanoic acid. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can sometimes lead to a kinetic isotope effect, slowing down metabolic processes at the site of deuteration.[1] This can be a valuable tool in studying metabolic pathways and drug metabolism. More commonly, the mass difference introduced by deuterium allows for the use of these compounds as ideal internal standards in mass spectrometry-based quantification, providing a robust method to correct for sample loss and variations in instrument response.[2]
Hexanoic acid itself is a short-chain fatty acid with significant biological roles. It has been shown to influence lipid and glucose metabolism, making it a molecule of interest in the study of metabolic diseases such as obesity and type 2 diabetes.[3][4][5] The ability to accurately trace and quantify hexanoic acid and its metabolites using a deuterated analog like Hexanoic-5,5-d2 acid is therefore of great interest to researchers in this field.
Sourcing Hexanoic-5,5-d2 Acid: The Custom Synthesis Pathway
A direct search for commercially available, off-the-shelf Hexanoic-5,5-d2 acid often yields limited results. The primary route to obtaining this specific isotopologue is through custom synthesis by specialized chemical suppliers. Several reputable companies offer expert services in the custom synthesis of isotopically labeled compounds.
Key Considerations for Custom Synthesis
When embarking on a custom synthesis project, it is crucial to provide the supplier with a clear set of specifications to ensure the final product meets the requirements of the intended application. Key parameters include:
-
Chemical Purity: The percentage of the desired chemical compound, irrespective of its isotopic composition.
-
Isotopic Purity (Enrichment): The percentage of the labeled compound that contains the desired number of deuterium atoms.
-
Positional Purity: The percentage of the labeled compound where the deuterium atoms are located at the specified positions (in this case, the 5,5-positions).
-
Quantity: The amount of the final product required, typically in milligrams or grams.
-
Analytical Data: The desired documentation to accompany the product, such as a Certificate of Analysis (CoA) with HPLC, NMR, and mass spectrometry data to confirm structure, purity, and isotopic enrichment.
Caption: A typical workflow for procuring a custom-synthesized isotopically labeled compound.
Leading Suppliers for Custom Deuterated Fatty Acid Synthesis
The following table provides a comparative overview of prominent suppliers offering custom synthesis of isotopically labeled compounds, including deuterated fatty acids. Researchers should contact these companies directly to discuss their specific Hexanoic-5,5-d2 acid requirements.
| Supplier | Services Offered | Key Strengths | Contact Information |
| Sigma-Aldrich (Isotec®) | Custom synthesis of stable isotope-labeled compounds, cGMP services.[6][7] | Extensive experience, capability for multi-step syntheses from milligram to kilogram scale, strong analytical and QA/QC support.[6] | Website: |
| Cambridge Isotope Laboratories, Inc. (CIL) | Specializes in the synthesis of stable isotope-labeled compounds since 1981.[8][9][10] | Large inventory of labeled starting materials, dedicated custom synthesis team, confidential consultation with PhD chemists.[8][9][10][11] | Website: |
| Cayman Chemical | Custom chemical synthesis and analysis, assay development, and drug discovery services.[12][13][14] | Expertise in lipid synthesis, offers a wide range of contract services, including bioanalysis and medicinal chemistry.[14][15] | Website: |
| MedKoo Biosciences | Custom organic synthesis of complex drug candidates and research compounds.[16][17][18] | Strong synthetic chemistry team, competitive pricing, focus on rapid synthesis to meet research timelines.[16][18][19] | Website: |
Core Applications of Hexanoic-5,5-d2 Acid in Research
The primary application of Hexanoic-5,5-d2 acid is as an internal standard for the accurate quantification of endogenous hexanoic acid in various biological matrices using mass spectrometry. Its utility, however, extends to other areas of metabolic research.
Internal Standard for Quantitative Mass Spectrometry
The most prevalent use of deuterated fatty acids is as internal standards in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) assays.[20] Because Hexanoic-5,5-d2 acid has nearly identical chemical and physical properties to its unlabeled counterpart, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. By adding a known amount of the deuterated standard to a sample, any loss of analyte during sample preparation and analysis can be corrected for by measuring the ratio of the unlabeled to the labeled compound.[2][21]
Caption: Experimental workflow for using Hexanoic-5,5-d2 acid as an internal standard.
Metabolic Tracer Studies
Hexanoic-5,5-d2 acid can also be used as a tracer to investigate the metabolic fate of hexanoic acid in vivo or in vitro. By introducing the labeled compound into a biological system, researchers can track its incorporation into downstream metabolites and pathways. This allows for the elucidation of metabolic fluxes and the identification of novel metabolic products of hexanoic acid.
Pharmacokinetic Studies
In drug development, understanding the pharmacokinetic profile of a drug candidate is crucial. If hexanoic acid or a derivative is being investigated as a therapeutic agent, the deuterated analog can be used in preclinical and clinical studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties without the confounding presence of endogenous hexanoic acid.[22]
Experimental Protocol: Quantification of Hexanoic Acid in Plasma using Hexanoic-5,5-d2 Acid as an Internal Standard
This protocol is adapted from established methods for fatty acid analysis by GC-MS and serves as a general guideline.[21] Researchers should optimize the parameters for their specific instrumentation and experimental needs.
1. Preparation of Internal Standard Stock Solution:
-
Accurately weigh a precise amount of Hexanoic-5,5-d2 acid and dissolve it in a suitable organic solvent (e.g., ethanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution at -20°C under an inert atmosphere (e.g., argon).
2. Sample Preparation:
-
To 200 µL of plasma, add a known amount of the Hexanoic-5,5-d2 acid internal standard (the amount should be optimized based on the expected concentration of endogenous hexanoic acid).
-
Add 300 µL of dPBS (Dulbecco's Phosphate-Buffered Saline).
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.
-
Vortex the mixture thoroughly.
3. Extraction:
-
Extract the fatty acids by adding an appropriate volume of a non-polar solvent, such as iso-octane.
-
Vortex vigorously and centrifuge to separate the phases.
-
Carefully transfer the organic (upper) layer containing the fatty acids to a clean tube.
4. Derivatization (for GC-MS):
-
Evaporate the solvent under a stream of nitrogen.
-
Re-dissolve the dried extract in a suitable solvent and add a derivatizing agent (e.g., pentafluorobenzyl bromide) to convert the carboxylic acids to their more volatile esters.
-
Follow the specific derivatization protocol for the chosen reagent, which typically involves heating at a specific temperature for a set time.
5. GC-MS Analysis:
-
Inject the derivatized sample onto a suitable GC column.
-
Use a temperature gradient to separate the fatty acid esters.
-
Operate the mass spectrometer in negative ion chemical ionization (NICI) or electron ionization (EI) mode, monitoring for the specific ions corresponding to the derivatized unlabeled and deuterated hexanoic acid.
6. Data Analysis:
-
Create a standard curve by analyzing known concentrations of unlabeled hexanoic acid spiked with the same amount of internal standard as the samples.
-
Plot the ratio of the peak area of the unlabeled hexanoic acid to the peak area of the Hexanoic-5,5-d2 acid internal standard against the concentration of the unlabeled hexanoic acid.
-
Use the standard curve to determine the concentration of hexanoic acid in the unknown samples based on their measured peak area ratios.
Conclusion
Hexanoic-5,5-d2 acid, while not a standard catalog item, is an accessible and invaluable tool for researchers in metabolism and drug development through custom synthesis. Its primary role as an internal standard in mass spectrometry ensures the accuracy and reliability of quantitative studies on hexanoic acid. Furthermore, its potential as a metabolic tracer and in pharmacokinetic research opens up avenues for a deeper understanding of the biological roles of this important short-chain fatty acid. By partnering with a reputable custom synthesis provider and employing robust analytical methods, researchers can leverage the power of isotopic labeling to advance their scientific discoveries.
References
-
Cayman Chemical Co - PharmaSource. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cayman Chemical - Bioanalysis Zone. (n.d.). Retrieved February 15, 2026, from [Link]
-
Custom Synthesis - CK Isotopes - UK Stable Isotopes Supplier. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cayman chemical biochemical tools represented by Sanbio. (2025, June 15). Retrieved February 15, 2026, from [Link]
-
Chemical Synthesis Services | Biocompare. (n.d.). Retrieved February 15, 2026, from [Link]
-
Cambridge Isotope Laboratories - TZAMAL – D-CHEM. (2017, December 16). Retrieved February 15, 2026, from [Link]
-
Stable Isotopes - MilliporeSigma. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of deuterated [D32]oleic acid and its phospholipid derivative [D64]dioleoyl. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of novel deuterated lipids and surfactants. (2019, September 9). Retrieved February 15, 2026, from [Link]
-
Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Per-deuterated linoleic acid-d31: Available now from the NDF | ANSTO. (2022, May 1). Retrieved February 15, 2026, from [Link]
-
Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PMC. (2025, September 4). Retrieved February 15, 2026, from [Link]
-
Hexanoic acid - Oakwood Chemical. (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis of new deuterated Products - ARMAR Isotopes. (n.d.). Retrieved February 15, 2026, from [Link]
-
Hexanoic acid improves metabolic health in mice fed high-fat diet | bioRxiv. (2025, February 27). Retrieved February 15, 2026, from [Link]
-
Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed. (2025, September 4). Retrieved February 15, 2026, from [Link]
-
Hexanoic acid, 98% - Ottokemi. (n.d.). Retrieved February 15, 2026, from [Link]
-
Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line - PMC. (2018, September 11). Retrieved February 15, 2026, from [Link]
-
Hexanoic-d11-acid | CAS 95348-44-0 - ResolveMass Laboratories Inc. (n.d.). Retrieved February 15, 2026, from [Link]
-
Hexanoic acid improves metabolic health in mice fed high-fat diet - bioRxiv. (2025, February 27). Retrieved February 15, 2026, from [Link]
-
Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC. (2022, October 4). Retrieved February 15, 2026, from [Link]
-
Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5). Retrieved February 15, 2026, from [Link]
-
Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. (n.d.). Retrieved February 15, 2026, from [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC. (2024, August 5). Retrieved February 15, 2026, from [Link]
Sources
- 1. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hexanoic acid improves metabolic health in mice fed high-fat diet | bioRxiv [biorxiv.org]
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- 6. 稳定同位素定制及GMP产品 [sigmaaldrich.com]
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- 22. medchemexpress.com [medchemexpress.com]
Hexanoic-5,5-d2 acid molecular weight and formula
The following technical guide details the physicochemical properties, synthesis logic, and application of Hexanoic-5,5-d2 acid , a specific isotopologue designed for high-precision metabolic tracing and kinetic isotope effect (KIE) studies.
Physicochemical Characterization & Metabolic Utility
Executive Summary
Hexanoic-5,5-d2 acid (Caproic acid-5,5-d2) is a site-specifically deuterated fatty acid where the two hydrogen atoms at the penultimate carbon (C-5) are replaced by deuterium. Unlike the more common fully deuterated analogs (e.g., Hexanoic-d11) or terminal methyl analogs (Hexanoic-d3), this specific isotopologue is a precision tool designed to probe
Part 1: Physicochemical Characterization
The following data is derived from first-principles calculation and standard isotopic substitution rules, serving as the baseline for analytical validation.
| Property | Value | Notes |
| IUPAC Name | 5,5-dideuterohexanoic acid | |
| Chemical Formula | ||
| Molecular Weight | 118.17 g/mol | Calculated (Standard Hexanoic: 116.16 g/mol ) |
| Exact Mass | 118.0963 Da | Monoisotopic mass for MS applications |
| Mass Shift | +2.01 Da | Relative to unlabeled Hexanoic Acid ( |
| Solubility | Organic solvents (EtOH, DMSO), | Slightly soluble in water; lipophilic |
| pKa | ~4.88 | Consistent with non-deuterated Caproic acid |
| Appearance | Colorless to pale yellow oil | Liquid at RT |
Structural Visualization & Isotope Placement
The deuterium labels are located on the methylene group adjacent to the terminal methyl. This positioning is critical for distinguishing between
Part 2: Synthesis Strategy & Quality Control
Since Hexanoic-5,5-d2 is a specialized custom synthesis target (unlike the commercially abundant d5 or d11 variants), its production requires a "bottom-up" chemical approach to ensure isotopic purity at the specific C-5 position.
Synthetic Logic: The Keto-Reduction Route
The most robust pathway to generate a methylene-
-
Precursor Selection: Start with Ethyl 5-oxohexanoate (a commercially available
-keto ester). -
Deoxygenation Strategy: The carbonyl oxygen at C-5 must be replaced by two deuterium atoms.
-
Method A (Direct): Conversion of the ketone to a tosylhydrazone, followed by reduction with Sodium Borodeuteride (
) or Sodium Cyanoborodeuteride ( ). -
Method B (Dithiane): Protection of the ketone as a 1,3-dithiane, followed by Raney Nickel desulfurization in a deuterated solvent (
).
-
-
Hydrolysis: The ethyl ester is hydrolyzed under basic conditions (LiOH/THF) to yield the free acid.
Quality Control Criteria
To validate the compound for metabolic studies, the following QC metrics are mandatory:
-
Isotopic Enrichment: >98 atom % D. (Verified by
-NMR; disappearance of the C-5 proton signal at ppm). -
Chemical Purity: >98% (GC-FID).
-
Isotopologue Distribution: Analysis by GC-MS to ensure no significant
(M) or (M+1) contamination, which would skew kinetic calculations.
Part 3: Application in Drug Development (The "Why")
The primary utility of Hexanoic-5,5-d2 lies in its ability to modulate the Kinetic Isotope Effect (KIE) .
Mechanism: Blocking
Oxidation
Fatty acids are metabolized via
-
C-H Bond Cleavage: The rate-limiting step in hydroxylation is the cleavage of the C-H bond.
-
Deuterium Strength: The C-D bond is significantly stronger than the C-H bond (Primary KIE
). -
Metabolic Shunt: By deuterating C-5, researchers can slow down
hydroxylation. If the metabolite profile changes (e.g., increased C-6 hydroxylation or increased -oxidation), it confirms that C-5 was the primary metabolic soft spot.
Part 4: Experimental Protocol (GC-MS Quantification)
When using Hexanoic-5,5-d2 as an internal standard or tracer, precise MS parameters are required to distinguish it from endogenous hexanoic acid.
1. Sample Preparation (Derivatization)
Free fatty acids analyze poorly on GC due to hydrogen bonding. They must be converted to methyl esters (FAMEs) or TMS derivatives.
-
Reagent:
-Methanol (14% w/v). -
Condition: Incubate at 60°C for 10 minutes.
-
Extraction: Extract into Hexane.
2. GC-MS Parameters
-
Column: DB-5ms or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium (1 mL/min).
-
Ionization: Electron Impact (EI, 70 eV).
3. SIM (Selected Ion Monitoring) Table
To quantify the enrichment, monitor the molecular ion and the McLafferty rearrangement fragment.
| Analyte | Target Ion (m/z) | Fragment Origin |
| Hexanoic Acid (Endogenous) | 74.0 | McLafferty ( |
| 60.0 | ||
| 87.0 | Loss of Ethyl | |
| Hexanoic-5,5-d2 (Tracer) | 74.0 | McLafferty (Rearrangement involves |
| 118.1 | Molecular Ion ( | |
| 89.0 | Loss of Ethyl ( |
Critical Analytical Note:
In the McLafferty rearrangement of fatty acid methyl esters, a hydrogen is transferred from the
-
Differentiation Strategy: You must monitor the Molecular Ion (M+) or fragments that retain the C5-C6 tail.
-
Hexanoic Methyl Ester (
): M+ = 130 -
Hexanoic-5,5-d2 Methyl Ester (
): M+ = 132 -
Recommendation: Use Soft Ionization (Chemical Ionization - CI) if the Molecular Ion is weak in EI mode.
-
References
Introduction to stable isotope tracers in metabolomics
An In-Depth Technical Guide to Stable Isotope Tracers in Metabolomics
Foreword
Metabolomics provides a terminal snapshot of the physiological state of a biological system. However, this static picture often fails to capture the dynamic nature of metabolic networks. To truly understand how cells function, adapt, and respond to perturbation—be it a genetic mutation, environmental stress, or therapeutic intervention—we must measure the movement and transformation of molecules through these pathways. Stable Isotope-Resolved Metabolomics (SIRM) is the key that unlocks this dynamic view. By introducing non-radioactive, heavy-isotope-labeled nutrients, we can trace the fate of individual atoms as they journey through the intricate web of cellular metabolism. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the fundamental principles and critical decision-making processes that underpin a successful stable isotope tracing experiment.
The Core Principle: From Static Snapshots to Dynamic Flux
Standard metabolomics quantifies the abundance of metabolites, providing a "snapshot" of the cell's metabolic state. While useful, this approach cannot distinguish between a large, slow-moving pool of a metabolite and a small, rapidly turning-over pool. This distinction is critical, as the rate of production and consumption of metabolites—the metabolic flux—is the ultimate determinant of cellular function.[1]
Stable isotope tracing overcomes this limitation by introducing a labeled substrate (a "tracer") into the system.[2] These tracers, typically enriched with heavy isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), are chemically identical to their naturally abundant counterparts and are metabolized in the same way.[3][4] As the labeled atoms are incorporated into downstream metabolites, analytical instruments like mass spectrometers or NMR spectrometers can distinguish them from their unlabeled (light) counterparts based on their mass or nuclear spin properties.[5][6] By tracking the appearance and distribution of these heavy isotopes over time, we can directly observe pathway activity, determine the relative and absolute rates of metabolic reactions, and reconstruct a dynamic map of cellular metabolism.[7]
This technique, often referred to as Metabolic Flux Analysis (MFA) when combined with computational modeling, provides unparalleled insight into the operational logic of metabolic networks.[8][9]
Foundational Experimental Design
The success of any SIRM experiment is predicated on a robust and well-considered experimental design. The choices made at this stage directly impact the quality of the data and the biological questions that can be answered.
Selecting the Right Tracer
The choice of tracer is dictated by the specific metabolic pathway under investigation. The goal is to select a labeled nutrient that serves as a primary entry point into the pathway of interest.
-
Causality: A uniformly labeled tracer like [U-¹³C₆]-glucose (where "U" stands for uniform, meaning all six carbons are ¹³C) is excellent for broadly surveying central carbon metabolism. As it is broken down in glycolysis, the ¹³C atoms are passed to pyruvate, acetyl-CoA, and subsequently into the TCA cycle and its offshoots like amino acid and fatty acid synthesis.[10] This allows for a comprehensive view of how glucose carbon is utilized throughout the cell. In contrast, a positionally labeled tracer, such as [1,2-¹³C₂]-glucose, is used to answer more specific questions. Its unique labeling pattern upon entering the Pentose Phosphate Pathway (PPP) versus glycolysis allows for the deconvolution of the relative activity of these two intersecting pathways.[7]
Table 1: Common Stable Isotope Tracers and Their Primary Applications
| Tracer | Common Abbreviation | Primary Application(s) |
| Uniformly ¹³C-Labeled Glucose | [U-¹³C₆]-glucose | General tracing of central carbon metabolism; assessing activity of glycolysis, TCA cycle, and anabolic pathways originating from glucose. |
| 1,2-¹³C-Labeled Glucose | [1,2-¹³C₂]-glucose | Quantifying the relative flux through the Pentose Phosphate Pathway (PPP) versus glycolysis. |
| Uniformly ¹³C-Labeled Glutamine | [U-¹³C₅]-glutamine | Tracing glutamine metabolism, particularly its anaplerotic entry into the TCA cycle via α-ketoglutarate. Crucial for studying cancer cell metabolism. |
| Uniformly ¹⁵N-Labeled Glutamine | [U-¹⁵N₂]-glutamine | Tracing the fate of glutamine's nitrogen atoms into pathways like nucleotide and hexosamine biosynthesis. |
| Deuterated Water | ²H₂O or D₂O | Measuring de novo synthesis rates of macromolecules like fatty acids, proteins, and DNA. |
Achieving Isotopic Steady State
For many metabolic flux analysis experiments, the goal is to reach an "isotopic steady state," where the fractional enrichment of labeled carbon in intracellular metabolites becomes constant over time.
-
Causality: Reaching steady state signifies that the rate of label incorporation into a metabolite pool is balanced by the rate of its consumption. This equilibrium is essential for computational models that calculate absolute flux values, as these models assume a stable system.[11] The time required to reach this state varies significantly depending on the pathway's turnover rate and the size of the metabolite pools. Glycolytic intermediates may reach steady state in minutes, while the TCA cycle can take hours, and large macromolecule pools can take over 24 hours.[7] Pilot experiments are therefore critical to determine the optimal labeling duration for the specific biological system and pathways of interest.[11]
Kinetic Flux Profiling: Capturing Dynamics
In contrast to steady-state analysis, Kinetic Flux Profiling (KFP) measures the rate of label incorporation over a series of short time points immediately after the tracer is introduced.[11]
-
Causality: This approach does not require isotopic steady state and is exceptionally powerful for studying dynamic systems or metabolic responses to acute stimuli. The rate of labeling is directly proportional to the metabolic flux through the pathway. KFP is ideal for observing rapid metabolic shifts, such as the response to a drug treatment or nutrient starvation, providing a high-resolution view of metabolic reprogramming in real-time.
Core Methodologies: From Cell Culture to Sample Analysis
The integrity of a SIRM experiment relies on meticulous and validated protocols at every stage. The following sections provide detailed, self-validating methodologies for the key steps of the workflow.
Experimental Workflow Overview
The entire process, from labeling to data analysis, follows a structured path designed to preserve the biological information encoded by the isotope labels.
Caption: High-level workflow for a Stable Isotope-Resolved Metabolomics (SIRM) experiment.
Protocol: Stable Isotope Labeling of Adherent Cells
This protocol details the process of introducing a stable isotope tracer to adherent mammalian cells in culture.
Materials:
-
Base medium (e.g., DMEM) lacking the nutrient to be used as a tracer (e.g., glucose-free DMEM).
-
Stable isotope tracer (e.g., [U-¹³C₆]-glucose).
-
Natural abundance counterpart (e.g., ¹²C-glucose).
-
Dialyzed Fetal Bovine Serum (dFBS). Causality: Dialyzed FBS is used because it has been stripped of small molecule metabolites, including glucose and amino acids, which would otherwise dilute the labeled tracer and confound the results.[12]
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Cell culture plates and standard incubation equipment.
Procedure:
-
Prepare Tracer Medium: Reconstitute the base medium by adding the stable isotope tracer to the desired final concentration (e.g., 25 mM [U-¹³C₆]-glucose). Prepare an identical "light" medium using the natural abundance counterpart. Supplement both with dFBS and other necessary components (e.g., glutamine, pyruvate).
-
Cell Seeding: Seed cells in culture plates (e.g., 6-well or 10 cm dishes) at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to attach and grow in standard, non-labeling medium.
-
Initiate Labeling: At the start of the labeling time course, aspirate the standard medium from the cells.
-
Wash Step: Gently wash the cell monolayer once with 37°C pre-warmed PBS to remove residual medium.
-
Add Tracer Medium: Immediately add the pre-warmed tracer medium to the cells. Return the plates to the incubator for the predetermined labeling duration (e.g., for a time course, harvest plates at 0, 5, 15, 60, and 240 minutes).
-
Proceed to Quenching: At the designated time point, remove the plate from the incubator and immediately proceed to the quenching and extraction protocol. This transition must be as rapid as possible.
Protocol: Metabolite Quenching and Extraction
This is the most critical step for preserving the in vivo metabolic state. Metabolism continues post-harvest, and enzymatic activity can alter metabolite levels and labeling patterns within seconds. Rapid and effective quenching is non-negotiable.[13]
Method 1: Cold Solvent Extraction (For Polar Metabolites)
Materials:
-
Ice-cold 80% Methanol (-80°C).
-
Liquid Nitrogen.
-
Cell scraper.
-
Centrifuge capable of -9°C and >13,000 x g.
Procedure:
-
Rapid Quenching: Aspirate the tracer medium from the culture dish. Immediately place the dish on a bed of dry ice or float it in liquid nitrogen to flash-freeze the cell monolayer. This instantly halts all enzymatic activity.[13]
-
Add Extraction Solvent: Add a sufficient volume of -80°C 80% methanol to cover the frozen cells (e.g., 1 mL for a 6-well plate dish).
-
Cell Lysis and Scraping: Place the dish on dry ice. Use a pre-chilled cell scraper to scrape the frozen cells into the methanol, creating a slurry. The cold solvent lyses the cells and precipitates proteins while solubilizing polar metabolites.
-
Collect Lysate: Pipette the cell lysate slurry into a pre-chilled microcentrifuge tube.
-
Clarify Extract: Centrifuge the tube at maximum speed (>13,000 x g) for 15 minutes at 4°C or lower to pellet all protein and cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the metabolites, to a new labeled tube. This sample is now ready for downstream analysis or storage at -80°C.
Method 2: Biphasic Extraction (Polar and Nonpolar Metabolites)
Causality: This method, often a variation of the Folch or Bligh-Dyer procedures, uses a mixture of polar (methanol, water) and nonpolar (chloroform) solvents to separate metabolites into two distinct phases, allowing for the analysis of both hydrophilic and lipophilic compounds from the same sample.[13]
Materials:
-
Methanol (HPLC grade).
-
Chloroform (HPLC grade).
-
Ultrapure Water.
-
Same equipment as Method 1.
Procedure:
-
Quenching and Lysis: Follow steps 1-3 from Method 1, but instead of 80% methanol, use 1 mL of -20°C pure methanol. Scrape the cells and collect the slurry into a tube.
-
Phase Separation: To the methanol lysate, add chloroform and water in a precise ratio to achieve phase separation. A common ratio is 1:2:0.8 of Chloroform:Methanol:Water (including the initial methanol). For 1 mL of methanol lysate, this would involve adding ~0.5 mL of chloroform and ~0.4 mL of water.
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute to ensure thorough mixing, then centrifuge at >3,000 x g for 15 minutes to separate the phases.
-
Collect Phases: Three layers will be visible:
-
Upper Aqueous Layer: Contains polar metabolites (sugars, amino acids, organic acids).
-
Middle Protein Disc: Precipitated protein and cellular debris.
-
Lower Organic Layer: Contains nonpolar metabolites (lipids).
-
-
Isolate Metabolites: Carefully pipette the upper aqueous layer into a new tube. Then, using a new pipette tip, aspirate the lower organic layer into a separate tube.
-
Sample Preparation: Dry down the separated phases using a vacuum concentrator (e.g., SpeedVac) before resuspending in a solvent compatible with the chosen analytical platform.
Analytical Platforms: Choosing the Right Tool
The two workhorse technologies for SIRM are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. They are complementary, not mutually exclusive, and the choice depends on the experimental goals.[5][9]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Overview of Stable Isotope Metabolomics - Creative Proteomics [creative-proteomics.com]
- 5. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]
- 9. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
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Methodological & Application
Mass spectrometry methods for Hexanoic-5,5-d2 acid detection
Application Note: Quantitative Detection of Hexanoic-5,5-d2 Acid via Mass Spectrometry
Executive Summary & Technical Scope
Hexanoic-5,5-d2 acid (Caproic acid-5,5-d2) is a stable isotope-labeled medium-chain fatty acid (MCFA) utilized primarily as an internal standard (IS) for the quantification of hexanoic acid in biological matrices (plasma, urine, feces) and environmental samples.
Unlike terminal methyl-deuterated standards (e.g., d3-methyl), the 5,5-d2 labeling pattern places the deuterium atoms at the delta-carbon position. This specific placement requires careful consideration of fragmentation pathways in Mass Spectrometry (MS) to ensure isotopic differentiation from endogenous analytes.[1]
This guide details two validated workflows:
-
LC-MS/MS (High-Throughput): Utilizing 3-Nitrophenylhydrazine (3-NPH) derivatization for enhanced ionization in negative ESI.
-
GC-MS (High-Resolution/Volatile): Utilizing Methyl Ester (FAME) derivatization, with critical insights on Electron Impact (EI) fragmentation limitations.
Chemical Properties & Handling
| Property | Specification |
| Compound Name | Hexanoic-5,5-d2 Acid |
| Chemical Formula | CH₃(CD₂)(CH₂)₃COOH |
| Molecular Weight | ~118.17 g/mol (Unlabeled: 116.16 g/mol ) |
| Mass Shift | +2.01 Da |
| pKa | ~4.88 |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water. |
| Storage | -20°C; Hygroscopic. Store under inert gas (Argon/Nitrogen). |
Method A: LC-MS/MS with 3-NPH Derivatization (Recommended)[3]
Rationale: Free fatty acids (FFAs) ionize poorly in ESI due to their weak acidity and lack of proton-accepting groups.[1] Derivatization with 3-Nitrophenylhydrazine (3-NPH) introduces a moiety that significantly increases hydrophobicity (improving C18 retention) and electron affinity (enhancing negative mode sensitivity by 10-100 fold).[1]
Reagents & Preparation
-
Derivatization Reagent: 200 mM 3-NPH in 50% Methanol.
-
Catalyst: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Methanol.[1]
-
Internal Standard Spiking Solution: 10 µM Hexanoic-5,5-d2 acid in Methanol.
Step-by-Step Protocol
-
Extraction:
-
Derivatization Reaction:
-
Add 25 µL of 200 mM 3-NPH solution.
-
Add 25 µL of 120 mM EDC/Pyridine solution.
-
Incubate: 40°C for 30 minutes (Heating block).
-
Quench: Add 400 µL of 0.1% Formic Acid in water to stop the reaction and dilute for injection.
-
-
LC-MS/MS Parameters:
MRM Transitions (Critical)
The 3-NPH derivative produces a parent ion of [M-H]-. The fragmentation typically yields the 3-NPH moiety (m/z 137) or the carboxylate backbone.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Logic |
| Hexanoic Acid | 250.1 | 137.1 | -28 | [M-H]⁻ → [NPH-fragment]⁻ |
| Hexanoic-5,5-d2 | 252.1 | 137.1 | -28 | +2 Da Shift on Precursor |
Expert Insight: Since the product ion (m/z 137) is derived from the derivatizing reagent, it remains constant for both the labeled and unlabeled forms. The specificity comes entirely from the Q1 selection (252.1 vs 250.1). Ensure Q1 resolution is set to "Unit" or "High" to prevent cross-talk.
Method B: GC-MS Analysis (FAME Derivatization)
Rationale: GC-MS is the gold standard for volatile fatty acid profiling.[1] However, the choice of ionization method is critical for the 5,5-d2 isotopologue due to fragmentation physics.
The "McLafferty" Trap (Expert Note)
In standard Electron Impact (EI) ionization, fatty acid methyl esters (FAMEs) undergo McLafferty rearrangement , typically producing a base peak at m/z 74 .
-
Mechanism: Transfer of a
-hydrogen (C4 position) to the carbonyl oxygen. -
The Problem: Hexanoic-5,5-d2 has deuterium at C5 . The
-hydrogen at C4 is unlabeled.[1] -
Result: The base peak for Hexanoic-5,5-d2 methyl ester will likely remain at m/z 74 , indistinguishable from the endogenous analyte.
-
Solution: You MUST monitor the Molecular Ion (
) or high-mass fragments (e.g., ) for quantification.
Protocol: Acid-Catalyzed Methylation
-
Sample Prep:
-
Reaction:
-
LLE Extraction:
GC-MS Parameters
-
Column: DB-WAX or HP-5ms (30m x 0.25mm x 0.25µm).[1]
-
Carrier Gas: Helium (1 mL/min).
-
Inlet: Splitless, 250°C.
-
Ionization: EI (70 eV).[1]
SIM Acquisition Table
| Analyte | Target Ion (m/z) | Qualifier Ion 1 | Qualifier Ion 2 | Note |
| Hexanoic Methyl Ester | 130.1 ( | 99 ( | 74 (Base) | Use 130 or 99 for Quant. |
| Hexanoic-5,5-d2 Methyl Ester | 132.1 ( | 101 ( | 74 (Base) | Do NOT use 74. |
Workflow Visualization
Figure 1: LC-MS/MS 3-NPH Workflow
Caption: Optimized sample preparation workflow for LC-MS/MS quantification using 3-NPH derivatization.
Figure 2: GC-MS Fragmentation Logic (The McLafferty Trap)
Caption: Decision tree for selecting GC-MS SIM ions. Note that the McLafferty ion does not carry the d2 label.
References
-
Han, J., et al. (2015).[1] "Liquid chromatography-mass spectrometry method for the quantitative determination of short-chain fatty acids in human biological samples using 3-nitrophenylhydrazine derivatization." Analytica Chimica Acta.
-
Lipid MAPS. (2025). "Fatty Acid Mass Spectrometry Protocol: GC-MS Analysis of FAMEs." Lipid MAPS Protocols.
-
Schwaiger, M., et al. (2018).[1] "Highly sensitive quantification of short-chain fatty acids in plasma and feces by LC-MS/MS." Analytica Chimica Acta.
-
NIST Mass Spec Library. (2023). "Fragmentation Patterns of Fatty Acid Methyl Esters." NIST Chemistry WebBook.[1]
Sources
Application Note: Quantifying Fatty-Acid Metabolism with Deuterated Tracers
Abstract
The dynamic regulation of fatty acid (FA) metabolism is central to cellular energy homeostasis, signaling, and the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), diabetes, and cancer. Static measurements of lipid pools often fail to capture the intricate fluxes through metabolic pathways. Stable isotope tracers, particularly those labeled with deuterium (²H), offer a powerful and safe method to dynamically quantify rates of de novo lipogenesis (DNL), fatty acid oxidation (FAO), and lipid turnover in vitro and in vivo. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, experimental design, core protocols, and data analysis for quantifying fatty acid metabolism using deuterated tracers coupled with mass spectrometry.
The Principle of Stable Isotope Tracing in Lipid Metabolism
Stable isotope tracing is a gold-standard method for studying metabolic dynamics.[1] Unlike radioactive isotopes, stable isotopes like deuterium (²H) are non-radioactive and safe for human studies, including in children and pregnant women.[1] The core principle involves introducing a precursor molecule enriched with a stable isotope into a biological system. This "tracer" participates in metabolic reactions, and the isotope label is incorporated into downstream products. By measuring the rate and extent of this incorporation using mass spectrometry, one can calculate the flux through a specific metabolic pathway.[2]
Deuterium is an ideal tracer for lipid metabolism for several reasons:
-
Safety: It is a naturally occurring, non-radioactive isotope of hydrogen.
-
Versatility: It can be used in the form of deuterated water (D₂O) to trace the synthesis of new molecules or as deuterated fatty acids to trace their specific metabolic fates.[3][4]
-
High Abundance: Perdeuterated fatty acids (e.g., D₃₁-palmitate) provide a significant mass shift, making them easily distinguishable from their unlabeled counterparts by mass spectrometry.[5]
-
Low Natural Abundance: The natural abundance of deuterium is very low (~0.015%), minimizing background noise and increasing the sensitivity of detection.[6]
Selecting the Appropriate Deuterated Tracer
The choice of tracer is dictated by the specific metabolic pathway under investigation. The two most common strategies involve using deuterated water (D₂O) or deuterated fatty acids.
| Tracer | Primary Application | Pathway Measured | Key Insights & Considerations |
| Deuterated Water (D₂O) | De Novo Lipogenesis (DNL) | Fatty Acid Synthesis | D₂O equilibrates with the body's water pool, providing a stable source of deuterium that is incorporated into newly synthesized fatty acids via NADPH.[3][7] It is excellent for measuring the fractional synthesis rate of lipids over hours or even weeks.[8] |
| Deuterated Glucose (e.g., D₇-Glucose) | De Novo Lipogenesis (DNL) | Fatty Acid Synthesis | Traces the contribution of glucose carbons to the acetyl-CoA pool used for lipogenesis. Useful for dissecting the contributions of different substrates (e.g., glucose vs. glutamine) to DNL. |
| Perdeuterated Fatty Acids (e.g., D₃₁-Palmitate) | Fatty Acid Uptake & Oxidation (FAO) | β-oxidation, Esterification | Traces the fate of exogenous or circulating fatty acids. The appearance of deuterium in body water (as D₂O) can be used to quantify the rate of whole-body fatty acid oxidation.[5][9] It can also track incorporation into complex lipids like triglycerides and phospholipids.[4] |
Experimental Design and Workflow
A successful tracer experiment requires careful planning from tracer administration to data analysis. Key considerations include the biological model (cell culture, animal model, human study), tracer delivery method (bolus vs. continuous infusion), and sampling time points.
Overall Experimental Workflow
The general workflow for a deuterated tracer experiment is visualized below. This process ensures that samples are correctly prepared for mass spectrometric analysis to determine isotopic enrichment.
Caption: High-level workflow for fatty acid metabolism studies using deuterated tracers.
Core Protocols
The following protocols provide step-by-step methodologies for a typical in vitro experiment using deuterated palmitate to trace fatty acid incorporation into cellular lipids.
Protocol 4.1: In Vitro Cell Labeling with Deuterated Palmitate
This protocol describes how to label cultured cells with a deuterated fatty acid tracer.
-
Preparation of Tracer Stock: Prepare a 10 mM stock solution of D₃₁-Palmitic Acid complexed to bovine serum albumin (BSA).
-
Dissolve sodium D₃₁-palmitate in sterile water.
-
Warm to 70°C.
-
Add to a 10% (w/v) fatty-acid-free BSA solution and stir until clear.
-
Filter-sterilize and store at -20°C.
-
-
Cell Seeding: Seed cells (e.g., HepG2 hepatocytes) in culture plates at a density that will result in ~70-80% confluency at the time of the experiment.
-
Labeling: On the day of the experiment, replace the standard culture medium with a medium containing the desired final concentration of the D₃₁-Palmitate-BSA complex (e.g., 100 µM).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 16 hours). The timing will depend on the expected rate of fatty acid uptake and metabolism in the specific cell type.
-
Cell Harvesting:
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold methanol to the plate to quench metabolism.
-
Scrape the cells and transfer the cell suspension to a glass tube for lipid extraction.
-
Protocol 4.2: Total Lipid Extraction (Modified Folch Method)
This protocol is a robust method for extracting total lipids from a biological sample. The inclusion of deuterated internal standards is critical for accurate quantification.
-
Internal Standard Spiking: To the methanolic cell suspension from Protocol 4.1, add a known amount of a deuterated lipid internal standard mix. This mix should contain lipid species representative of different classes (e.g., D₇-cholesteryl ester, D₅-triacylglycerol). This step corrects for sample loss and analytical variability.
-
Solvent Addition: Add 2 mL of chloroform to the tube, resulting in a chloroform:methanol:water ratio of approximately 2:1:0.8.
-
Extraction: Vortex the mixture vigorously for 1 minute. Let it stand at room temperature for 30 minutes to allow for complete extraction.
-
Phase Separation: Add 0.5 mL of 0.9% NaCl solution to induce phase separation. Vortex briefly and centrifuge at 2,000 x g for 10 minutes.
-
Collection: Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids. Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1).
Analytical Methodology: Mass Spectrometry
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing deuterated lipids due to its high sensitivity, specificity, and soft ionization techniques that keep molecules intact.[10]
-
Chromatography: Reverse-phase chromatography (e.g., using a C18 column) is used to separate different lipid classes and individual fatty acid species.[11]
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for fatty acid analysis.[12]
-
Detection: The mass spectrometer is set up to detect the unlabeled (M+0) and the deuterated (e.g., M+31 for D₃₁-palmitate) versions of the fatty acid of interest. By comparing the peak areas of the labeled and unlabeled species, the isotopic enrichment can be determined.
-
Data Analysis and Interpretation
The primary goal of data analysis is to calculate the rate of synthesis or turnover. This is often expressed as the Fractional Synthesis Rate (FSR), which represents the fraction of the lipid pool that is newly synthesized during the labeling period.
Tracing De Novo Lipogenesis with D₂O
When D₂O is used as a tracer, deuterium atoms from body water are incorporated into the C-H bonds of newly synthesized fatty acids.
Caption: Incorporation of deuterium from D₂O into newly synthesized palmitate.
The analysis relies on Mass Isotopomer Distribution Analysis (MIDA) .[13] MIDA is a mathematical technique that uses the pattern of mass isotopomer abundances in a polymer (like a fatty acid) to calculate the isotopic enrichment of the precursor pool (acetyl-CoA).[13] From this, the fraction of newly synthesized molecules can be determined.[13][14]
The fractional synthesis rate (FSR) can be calculated using the formula:
FSR (%) = (Enrichment in Product / Enrichment in Precursor) x 100
For DNL measured with D₂O, the precursor enrichment is the deuterium enrichment in body water, which can be measured from plasma or urine.[7] The product enrichment is the measured deuterium incorporation into a specific fatty acid like palmitate.
Applications in Research and Drug Development
Quantifying fatty acid metabolism provides critical insights for both basic research and therapeutic development.
-
Disease Pathophysiology: Measuring elevated DNL rates in patients with NAFLD or type 2 diabetes can help elucidate disease mechanisms.[3]
-
Target Engagement: For a drug designed to inhibit an enzyme in the DNL pathway (e.g., Acetyl-CoA Carboxylase), a tracer study can directly measure the reduction in fatty acid synthesis, providing a dynamic pharmacodynamic biomarker of the drug's effect.
-
Evaluating Therapeutics: Researchers can assess how a therapeutic agent alters fatty acid oxidation or uptake in tissues like the heart, skeletal muscle, or tumors.[15]
-
Nutritional Science: Deuterated tracers are used to understand how different dietary components, such as specific types of fats or carbohydrates, influence lipid metabolism.[5]
Troubleshooting and Best Practices
-
Ensure Tracer Purity: Use high-purity deuterated tracers to avoid interference from unlabeled contaminants.
-
Mind the Matrix Effect: The sample matrix can suppress or enhance ionization in the mass spectrometer. The use of co-eluting, stable isotope-labeled internal standards is the best way to correct for this.
-
Establish Steady State: For many flux calculations, it is assumed that the system is at a metabolic steady state. Ensure experimental conditions (e.g., continuous feeding in animals) support this assumption.[16]
-
Validate Extraction Efficiency: Periodically validate your lipid extraction protocol by testing recovery of a wide range of lipid standards. Different methods may have biases for certain lipid classes.[17]
-
Kinetic Isotope Effects: While generally considered small for deuterium in lipid synthesis, be aware that enzymes may process the heavier isotope at a slightly different rate, which could be a consideration in highly precise measurements.[18]
References
-
Evaluation of Metabolic Defects in Fatty Acid Oxidation Using Peripheral Blood Mononuclear Cells Loaded with Deuterium-Labeled Fatty Acids. (2019). PubMed. Available at: [Link]
-
Determining de novo lipogenesis and cholesterol synthesis with Deuteromics. (2014). Metabolic Solutions. Available at: [Link]
-
Validation of deuterium-labeled fatty acids for the measurement of dietary fat oxidation during physical activity. (2004). PubMed. Available at: [Link]
-
Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies. (2001). PubMed. Available at: [Link]
-
Validation of deuterium labeled fatty acids for the measurement of dietary fat oxidation. (n.d.). Metabolic Solutions. Available at: [Link]
-
Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. (n.d.). Springer Nature Experiments. Available at: [Link]
-
Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Available at: [Link]
-
Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. (n.d.). PubMed. Available at: [Link]
-
Adipose tissue triglyceride turnover, de novo lipogenesis, and cell proliferation in humans measured with 2H2O. (2004). PubMed. Available at: [Link]
-
In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis. (n.d.). PubMed. Available at: [Link]
-
Analytical considerations of stable isotope labelling in lipidomics. (2018). Biomolecules. Available at: [Link]
-
Application of stable isotopes to investigate the metabolism of fatty acids, glycerophospholipid and sphingolipid species. (2014). PubMed. Available at: [Link]
-
Measurement of human lipogenesis using deuterium incorporation. (n.d.). PubMed. Available at: [Link]
-
Tracing lipid metabolism: the value of stable isotopes in. (n.d.). Journal of Endocrinology. Available at: [Link]
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). PMC. Available at: [Link]
-
Measurement of fractional lipid synthesis using deuterated water (2H2O) and mass isotopomer analysis. (n.d.). PubMed. Available at: [Link]
-
Support Your Preclinical and Clinical Studies with De Novo Lipogenesis Assay. (2025). Metabolic Solutions. Available at: [Link]
-
Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. (2018). International Journal of Molecular Sciences. Available at: [Link]
-
Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues. (n.d.). PMC. Available at: [Link]
-
Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). ResearchGate. Available at: [Link]
-
Stable Isotope Methodology. (n.d.). Maastricht University. Available at: [Link]
-
sample preparation guideline for extraction of non-polar metabolites from tissue. (2020). Procedure. Available at: [Link]
-
Chemical basis for deuterium labeling of fat and NADPH. (2018). PMC. Available at: [Link]
-
Stable isotope analysis of dynamic lipidomics. (2017). ePrints Soton. Available at: [Link]
-
Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. (2025). ResearchGate. Available at: [Link]
-
Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS. (2007). PubMed. Available at: [Link]
-
Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. (n.d.). American Journal of Physiology-Endocrinology and Metabolism. Available at: [Link]
-
Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. (n.d.). PMC. Available at: [Link]
-
Analysis of natural and bis-allylic deuterated polyunsaturated fatty acid pharmacokinetics and oxidation. (n.d.). The University of Texas at Austin. Available at: [Link]
-
Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers. (n.d.). PubMed. Available at: [Link]
-
Measurements of fatty acid synthesis by incorporation of deuterium from deuterated water. (n.d.). Science. Available at: [Link]
-
Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols: Methods and Protocols. (2025). ResearchGate. Available at: [Link]
-
Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics. (2022). Journal of Lipid Research. Available at: [Link]
-
DEUTERATED FATTY ACIDS. (n.d.). Compound Interest. Available at: [Link]
-
Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art. (2022). Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. (n.d.). PMC. Available at: [Link]
-
LCMS Protocols. (2024). The DAN Lab - University of Wisconsin–Madison. Available at: [Link]
-
Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). Metabolites. Available at: [Link]
Sources
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- 7. Adipose tissue triglyceride turnover, de novo lipogenesis, and cell proliferation in humans measured with 2H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo measurement of fatty acids and cholesterol synthesis using D2O and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Measurement of fractional lipid synthesis using deuterated water (2H2O) and mass isotopomer analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Measurement of human lipogenesis using deuterium incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Chemical basis for deuterium labeling of fat and NADPH - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantitation of Hexanoic Acid in Biological Matrices via LC-MS/MS
Executive Summary
Hexanoic acid (Caproic acid, C6:0) is a medium-chain fatty acid (MCFA) critical in metabolic flux analysis and increasingly relevant as a biomarker in microbiome research and drug formulation stability. However, its quantification by LC-MS/MS is notoriously difficult due to three physicochemical limitations: high volatility , poor ionization efficiency in standard ESI, and chromatographic tailing caused by the free carboxyl group.
This protocol details a robust Chemical Derivatization Strategy using 3-Nitrophenylhydrazine (3-NPH) .[1][2] Unlike direct analysis, this method converts hexanoic acid into a hydrophobic, highly ionizable hydrazide. This transformation stabilizes the analyte, prevents evaporative loss during processing, and enhances sensitivity by 100-500 fold compared to label-free methods.
Target Audience: Bioanalytical scientists requiring LOQs < 50 ng/mL in plasma, serum, or microsomes.
Strategic Rationale & Mechanism
Why not direct analysis? Direct ESI(-) analysis of hexanoic acid suffers from "isobaric noise" (background fatty acids) and poor retention on C18 columns, leading to ion suppression. Furthermore, the volatility of C6 means that standard "dry-down" evaporation steps often lead to >40% analyte loss.
The 3-NPH Solution: We utilize carbodiimide chemistry (EDC) to couple the carboxyl group of hexanoic acid with the amine of 3-NPH.
-
Mechanism: The reaction converts the carboxylic acid to a stable amide (hydrazide).
-
Benefit 1 (Retention): The addition of the phenyl ring increases hydrophobicity, allowing sharp peak focusing on standard C18 columns.
-
Benefit 2 (Ionization): The nitro-aromatic tag provides a specific fragmentation pattern (characteristic product ion m/z 137) and high ionization cross-section in negative mode.
Reaction Scheme (DOT Visualization)
Figure 1: Carbodiimide-mediated derivatization mechanism. EDC activates the carboxylic acid, facilitating nucleophilic attack by 3-NPH to form a stable hydrazide.
Materials & Reagents
-
Analyte: Hexanoic Acid (Sigma, >99%).
-
Internal Standard (ISTD): Hexanoic acid-d11 (CDN Isotopes or Cambridge Isotope Labs). Note: Use d11 over d3 to prevent isotopic overlap with the M+2 natural isotope of the analyte.
-
Derivatization Reagents:
-
3-Nitrophenylhydrazine (3-NPH) HCl.
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) HCl.
-
Pyridine (anhydrous).
-
-
Solvents: LC-MS grade Water, Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).[3]
Experimental Protocol
Stock Solution Preparation[2]
-
Hexanoic Acid Stock: Prepare 1 mg/mL in ACN.
-
ISTD Stock (Hexanoic acid-d11): Prepare 1 mg/mL in ACN.
-
Working ISTD Solution: Dilute to 1,000 ng/mL in 50% ACN.
-
Derivatization Mix (Prepare Fresh Daily):
-
Solution A: 200 mM 3-NPH in 50% MeOH.
-
Solution B: 120 mM EDC + 6% Pyridine in 50% MeOH.[4]
-
Note: Keep Solution B on ice until use to prevent EDC hydrolysis.
-
Sample Preparation Workflow
Critical Warning: Do NOT use nitrogen evaporation (dry down) at any stage before derivatization. Hexanoic acid will evaporate.
-
Extraction:
-
Aliquot 50 µL plasma/serum into a 1.5 mL Eppendorf tube.
-
Add 10 µL Working ISTD Solution.
-
Add 200 µL Isopropanol (IPA) containing 1% Formic Acid. Reason: IPA precipitates proteins while solubilizing fatty acids better than MeOH.
-
Vortex (2 min) and Centrifuge (12,000 x g, 10 min, 4°C).
-
-
Derivatization:
-
Transfer 50 µL of the supernatant to a clean vial/plate.
-
Add 25 µL Solution A (3-NPH).
-
Add 25 µL Solution B (EDC/Pyridine).
-
Vortex gently.
-
Incubate: 40°C for 30 minutes (Heating block).
-
-
Quenching & Dilution:
-
Add 400 µL 10% ACN in Water. Reason: Dilutes the reaction mix to make it compatible with initial LC gradient conditions.
-
Inject 5-10 µL onto LC-MS/MS.
-
Workflow Visualization (DOT)
Figure 2: Step-by-step sample preparation workflow emphasizing the "no-evaporation" strategy.
LC-MS/MS Conditions
System: Triple Quadrupole (e.g., Sciex 6500+, Waters TQ-XS, Thermo Altis). Ionization: Electrospray Ionization (ESI), Negative Mode .[3][5]
Chromatography[2][3][4][5][6][7][8][9][10]
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex C18.
-
Mobile Phase A: Water + 0.01% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.01% Formic Acid.
-
Column Temp: 45°C.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 15 | Initial Hold |
| 1.0 | 15 | Start Gradient |
| 6.0 | 55 | Elution of Hexanoic-3NPH |
| 6.1 | 95 | Wash |
| 8.0 | 95 | Wash Hold |
| 8.1 | 15 | Re-equilibration |
| 10.0 | 15 | End |
Mass Spectrometry (MRM Parameters)
The 3-NPH derivative produces a dominant fragment at m/z 137 (characteristic of the nitrophenylhydrazine moiety) or m/z 152. The m/z 137 transition is usually the most sensitive.
Calculations:
-
Hexanoic Acid MW: 116.16
-
Derivative MW: 116.16 + 153.14 (3NPH) - 18.02 (H2O) = 251.28
-
Precursor Ion [M-H]-: 250.3
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| Hexanoic Acid-3NPH | 250.3 | 137.1 | 30 | 22 | Quant |
| Hexanoic Acid-3NPH | 250.3 | 106.1 | 30 | 35 | Qual |
| Hexanoic Acid-d11-3NPH | 261.4 | 137.1 | 30 | 22 | ISTD |
Method Validation & Troubleshooting
Linearity & Range[5][7][10]
-
Range: 10 ng/mL to 5,000 ng/mL.
-
Curve Fitting: Linear regression, 1/x² weighting.
-
Self-Validation Check: The correlation coefficient (r²) must be > 0.995. If r² drops, check for EDC degradation (fresh solution required).
Troubleshooting Guide (Self-Validating System)
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | EDC hydrolysis | Prepare EDC/Pyridine solution immediately before use. Keep on ice. |
| Peak Tailing | Column overload or pH | Ensure Mobile Phases contain 0.01% Formic Acid. Increase column temp to 50°C. |
| High Background | Contamination | Hexanoic acid is common in skin oils. Wear gloves at all times. Use glass vials, not plastic, for stock solutions. |
| ISTD Variability | Matrix Effect | If d11-ISTD response varies >20% between samples, perform a mixing study. The derivatization efficiency might be suppressed by high protein content. |
References
-
Han, J., et al. (2015). "Liquid chromatography-mass spectrometry method for the quantitative determination of short-chain fatty acids in human feces." Analytica Chimica Acta.
- Context: Establishes the foundational 3-NPH derivatization chemistry for f
-
Jaochico, A., et al. (2019). "A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine."[6] Bioanalysis.
- Context: Validates the method specifically for plasma matrices and discusses m
-
Li, X., & Franke, A. A. (2011). "Improved LC-MS method for the determination of fatty acids in biological samples." Journal of Chromatography B.
- Context: Discusses the limitations of direct analysis and the necessity of isotopic standards.
Sources
- 1. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Reversed phase LC-MS analysis of organic acids involved in the tricarboxylic acid cycle [protocols.io]
- 4. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
- 6. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Metabolic Dynamics: An Application Guide to Pulse-Chase Studies with Hexanoic-5,5-d2 Acid
Introduction: Unveiling Cellular Processes with Isotopic Tracers
In the intricate landscape of cellular metabolism, understanding the dynamic flux of molecules through various pathways is paramount to deciphering both normal physiology and disease states. Pulse-chase analysis is a powerful and elegant technique that allows researchers to follow the metabolic fate of a specific molecule over time.[1] This method involves introducing a labeled compound (the "pulse") into a biological system for a defined period, followed by the introduction of an excess of the same, unlabeled compound (the "chase").[1] This effectively stops the incorporation of the label, enabling the tracking of the labeled cohort as it is metabolized, transported, or degraded.
The advent of stable, non-radioactive isotopes has revolutionized pulse-chase studies, offering a safer and equally potent alternative to traditional radioisotopes.[2] Deuterium (²H), a stable isotope of hydrogen, is a particularly useful tracer for studying the metabolism of fatty acids.[3][4] This guide provides a comprehensive overview and detailed protocols for designing and executing pulse-chase experiments using Hexanoic-5,5-d2 acid, a deuterated form of the six-carbon short-chain fatty acid, hexanoic acid.
Hexanoic acid plays a significant role in various metabolic processes and has been implicated in improving metabolic health.[5][6][7] By tracing the journey of Hexanoic-5,5-d2 acid, researchers can gain invaluable insights into fatty acid uptake, elongation, β-oxidation, and incorporation into complex lipids. This knowledge is critical for professionals in basic research, drug discovery, and development, as it can elucidate disease mechanisms and identify novel therapeutic targets.[8][9]
I. Theoretical Framework: The 'Why' Behind the 'How'
Before delving into protocols, it is crucial to understand the scientific principles that underpin the experimental design. A well-designed pulse-chase experiment is a self-validating system, where each step is logically justified to ensure the integrity and reproducibility of the results.
The Principle of Pulse-Chase Analysis
The core concept of pulse-chase analysis is to create a distinct, labeled population of molecules and then observe its transformation over time in the absence of further labeling.
-
The "Pulse": During this initial phase, cells or organisms are incubated with Hexanoic-5,5-d2 acid. This deuterated fatty acid will be taken up by the cells and enter various metabolic pathways. The duration of the pulse is a critical parameter that determines the extent of initial labeling.
-
The "Chase": The chase is initiated by replacing the labeling medium with a medium containing a high concentration of unlabeled hexanoic acid. This competitive excess prevents the further uptake and incorporation of the deuterated tracer. The "chased" cells are then sampled at various time points to monitor the fate of the initially incorporated Hexanoic-5,5-d2 acid.
Why Hexanoic-5,5-d2 Acid?
The choice of tracer is fundamental to the success of a metabolic study. Hexanoic-5,5-d2 acid offers several advantages:
-
Stable Isotope Labeling: Deuterium is a non-radioactive isotope, ensuring safety for researchers and simplifying laboratory requirements.[2]
-
Metabolic Relevance: Hexanoic acid is a naturally occurring short-chain fatty acid involved in energy metabolism and can be a precursor for the synthesis of longer-chain fatty acids.[5][10]
-
Specific Labeling Position: The deuterium atoms at the C-5 position provide a distinct mass shift that can be readily detected by mass spectrometry, allowing for unambiguous tracking of the molecule and its metabolic products.[11][12]
-
Minimal Isotope Effect: The kinetic isotope effect of deuterium is generally small for many biological reactions, meaning the labeled molecule behaves similarly to its unlabeled counterpart, providing a more accurate representation of the natural metabolic process.
Metabolic Fate of Hexanoic Acid
Understanding the potential metabolic pathways of hexanoic acid is essential for interpreting the results of a pulse-chase experiment. Once inside the cell, hexanoyl-CoA (the activated form of hexanoic acid) can undergo several transformations:
-
β-Oxidation: Hexanoyl-CoA can be broken down in the mitochondria to produce acetyl-CoA, which can then enter the Krebs cycle for energy production.
-
Chain Elongation: It can serve as a primer for fatty acid synthesis, being elongated to form longer-chain fatty acids.
-
Incorporation into Complex Lipids: Hexanoic acid can be incorporated into various lipid species, such as triglycerides and phospholipids.
The following diagram illustrates the potential metabolic routes for hexanoic acid:
Caption: Metabolic fate of Hexanoic-5,5-d2 Acid.
II. Experimental Design Considerations: A Blueprint for Success
The quality of data generated from a pulse-chase experiment is directly dependent on the meticulous planning of the experimental design. Several key factors must be carefully optimized to ensure meaningful and interpretable results.
Key Experimental Parameters
| Parameter | Key Consideration | Rationale |
| Cell Model | Choice of cell line or primary cells | The cell type should be relevant to the biological question being addressed and have active fatty acid metabolism. |
| Pulse Duration | Time of exposure to Hexanoic-5,5-d2 acid | A shorter pulse will label early metabolic intermediates, while a longer pulse will allow the label to incorporate into more complex downstream molecules. |
| Tracer Concentration | Concentration of Hexanoic-5,5-d2 acid | The concentration should be sufficient for detection but not so high as to cause toxicity or perturb normal metabolism. |
| Chase Duration & Time Points | Length of the chase and frequency of sampling | The chase duration should be long enough to observe the desired metabolic process (e.g., turnover, conversion). The time points should be chosen to capture the kinetics of the process. |
| Chase Medium Composition | Concentration of unlabeled hexanoic acid | A high concentration of unlabeled hexanoic acid is crucial to effectively stop the incorporation of the deuterated tracer. A 100- to 1000-fold excess is typically recommended. |
| Biological Replicates | Number of independent experiments | A minimum of three biological replicates is essential to ensure the statistical significance and reproducibility of the findings. |
Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for a pulse-chase study with Hexanoic-5,5-d2 acid.
Caption: High-level experimental workflow.
III. Detailed Protocols: From Benchtop to Data
This section provides detailed, step-by-step methodologies for the key experiments in a pulse-chase study. These protocols are intended as a starting point and may require optimization based on the specific cell type and experimental goals.
Protocol 1: Cell Culture and Pulse-Chase Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Media:
-
Pulse Medium: Prepare culture medium supplemented with the desired concentration of Hexanoic-5,5-d2 acid. The final concentration should be determined empirically but a starting point of 10-100 µM is common.
-
Chase Medium: Prepare culture medium supplemented with a high concentration of unlabeled hexanoic acid (e.g., 1-10 mM).
-
-
Pulse Phase:
-
Chase Phase:
-
At the end of the pulse period, aspirate the Pulse Medium.
-
Quickly wash the cells twice with pre-warmed PBS to remove any residual labeled fatty acid.
-
Add the pre-warmed Chase Medium to the cells. This marks the beginning of the chase (t=0).
-
-
Sample Collection:
-
At each designated chase time point (e.g., 0, 1, 2, 4, 8, 24 hours), aspirate the Chase Medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by scraping in ice-cold PBS or by trypsinization followed by quenching with ice-cold medium.
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Aspirate the supernatant and flash-freeze the cell pellet in liquid nitrogen.
-
Store the pellets at -80°C until lipid extraction.
-
Protocol 2: Lipid Extraction
A robust lipid extraction method is critical for accurate downstream analysis. The Folch or Bligh-Dyer methods are commonly used for their efficiency in extracting a broad range of lipids.[15][16]
-
Sample Preparation:
-
Resuspend the cell pellet in a known volume of ice-cold PBS.
-
An aliquot should be taken for protein quantification (e.g., BCA assay) to normalize the lipidomics data.
-
-
Solvent Addition:
-
To the cell suspension, add a 2:1 (v/v) mixture of chloroform:methanol. A common ratio is 2 mL of the solvent mixture per 100 µL of cell suspension.
-
Include an internal standard, such as a commercially available deuterated lipid mix, to control for extraction efficiency and instrument variability.[17][18]
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on a shaker at room temperature for 30 minutes.
-
-
Phase Separation:
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Vortex briefly and then centrifuge at 1,000 x g for 10 minutes at 4°C.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette, being careful not to disturb the protein interface.
-
Transfer the organic phase to a new glass tube.
-
-
Drying and Reconstitution:
-
Dry the extracted lipids under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried lipid extract in a suitable solvent for mass spectrometry analysis (e.g., 9:1 methanol:chloroform or isopropanol).[15]
-
Protocol 3: GC-MS Analysis of Short-Chain Fatty Acids
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like short-chain fatty acids.[19][20] Derivatization is often required to improve their volatility and chromatographic properties.[20][21]
-
Derivatization (Esterification):
-
To the dried lipid extract (or a fraction of it), add a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or pentafluorobenzyl bromide (PFBBr).[17]
-
Follow the manufacturer's protocol for the specific derivatizing agent, which typically involves incubation at an elevated temperature (e.g., 60-80°C) for a defined period.
-
-
GC-MS Instrument Setup:
-
Gas Chromatograph: Use a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax or polar-phase column).
-
Injection: Use a split/splitless injector. The injection volume will typically be 1 µL.
-
Temperature Program: Develop a temperature gradient that effectively separates the fatty acid derivatives of interest. A typical program might start at a low temperature (e.g., 80°C) and ramp up to a high temperature (e.g., 250°C).[22][23]
-
Mass Spectrometer: Operate the mass spectrometer in either full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode to specifically detect the unlabeled (M+0) and labeled (M+2) ions of hexanoic acid and its metabolites.
-
-
Data Acquisition:
-
Inject the derivatized samples and acquire the data.
-
Include a blank injection (solvent only) and a quality control sample (a pooled sample of all experimental samples) in the run sequence to monitor for carryover and instrument performance.
-
IV. Data Analysis and Interpretation: Translating Raw Data into Biological Insights
The final and most critical step is the analysis and interpretation of the mass spectrometry data. The goal is to determine the rate of disappearance of the labeled hexanoic acid and the appearance of its labeled metabolites over the course of the chase.
Quantification of Labeled Species
-
Peak Integration: Integrate the peak areas of the unlabeled (M+0) and labeled (M+2) ions for hexanoic acid and any identified downstream metabolites at each time point.
-
Isotopic Enrichment Calculation: Calculate the fractional isotopic enrichment for each analyte at each time point using the following formula:
-
Fractional Enrichment = (Area of Labeled Ion) / (Area of Labeled Ion + Area of Unlabeled Ion)
-
-
Turnover Rate Calculation: Plot the natural logarithm of the fractional enrichment of Hexanoic-5,5-d2 acid against the chase time. The negative slope of the resulting line will be the first-order rate constant (k) for the turnover of hexanoic acid. The half-life (t₁/₂) can then be calculated as ln(2)/k.
Metabolic Flux Visualization
The data can be visualized in various ways to illustrate the flow of the label through the metabolic network.
-
Time-Course Plots: Plot the fractional enrichment of the precursor (Hexanoic-5,5-d2 acid) and its products over time. This will show the decay of the precursor and the corresponding rise and fall of its metabolites.
-
Metabolic Maps: Use software tools to overlay the isotopic enrichment data onto metabolic pathway maps to provide a visual representation of the metabolic flux.
V. Troubleshooting and Best Practices
-
Low Label Incorporation: If the initial labeling is too low, consider increasing the pulse duration or the concentration of the tracer. Ensure that the cells are metabolically active.
-
High Background Signal: High background from unlabeled hexanoic acid can be due to endogenous production or contamination. Ensure high-purity solvents and reagents are used.
-
Poor Chromatographic Resolution: Optimize the GC temperature program and consider using a longer column or a different stationary phase.
-
Inconsistent Results: Ensure consistent cell culture conditions, accurate timing of the pulse and chase, and precise sample handling. The inclusion of an internal standard is crucial for correcting for variability.[21]
Conclusion: A Powerful Tool for Metabolic Discovery
Pulse-chase analysis using Hexanoic-5,5-d2 acid is a robust and insightful method for investigating the dynamics of fatty acid metabolism.[24] By providing a temporal dimension to metabolic analysis, this technique allows researchers to move beyond static snapshots of metabolite levels and gain a deeper understanding of the intricate and dynamic nature of cellular biochemistry. The protocols and principles outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute successful pulse-chase experiments, ultimately contributing to new discoveries in health and disease.[25][][27][28][29]
References
-
Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers. PubMed. Available at: [Link]
-
GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. SpringerLink. Available at: [Link]
-
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. National Center for Biotechnology Information. Available at: [Link]
-
Sample Prep for Lipidomic Mass Spec. Biocompare. Available at: [Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent. Available at: [Link]
-
Short Chain Fatty Acids GC-MS Analysis Kit. JASEM. Available at: [Link]
-
A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus. ScienceDirect. Available at: [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. Available at: [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI. Available at: [Link]
-
Stable isotope-resolved metabolomics and applications for drug development. National Center for Biotechnology Information. Available at: [Link]
-
Human Studies Using Isotope Labeled Fatty Acids: Answered and Unanswered Questions. AOCS. Available at: [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Available at: [Link]
-
Structural Biochemistry/Lipids/Sample Preparation for Mass Spectrometry-Based Lipidomics Studies. Wikibooks. Available at: [Link]
-
Stable Isotope Pulse-Chase Monitored by Quantitative Mass Spectrometry Applied to E. coli 30S Ribosome Assembly Kinetics. National Center for Biotechnology Information. Available at: [Link]
-
A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus. PubMed. Available at: [Link]
-
Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule. Chemotherapy. Available at: [Link]
-
Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers. Available at: [Link]
-
Lipidomics SOP. HSC Cores - BookStack. Available at: [Link]
-
Applications of Stable Isotope-Labeled Molecules. Silantes. Available at: [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information. Available at: [Link]
-
Schematic of engineered metabolic pathways for hexanoic acid and... ResearchGate. Available at: [Link]
-
Bifurcated pathway to synthesize hexanoic acid in M. elsdenii. ResearchGate. Available at: [Link]
-
Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. PubMed. Available at: [Link]
-
Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Springer Nature Experiments. Available at: [Link]
-
Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid. ACS Publications. Available at: [Link]
-
Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. Available at: [Link]
-
Innovating Precision: The Future of Stable Isotope Labeling Services. Adesis. Available at: [Link]
-
Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid. ResearchGate. Available at: [Link]
-
Pulse‐chase stable isotope labeling to measure protein turnover in... ResearchGate. Available at: [Link]
-
Stable isotope pulse-chase monitored by quantitative mass spectrometry applied to E. coli 30S ribosome assembly kinetics. PubMed. Available at: [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. National Center for Biotechnology Information. Available at: [Link]
-
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. Available at: [Link]
-
Measuring Metabolic Flux. The Animation Lab. Available at: [Link]
-
Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. Available at: [Link]
-
Pulse-chase analysis. Wikipedia. Available at: [Link]
-
Pulse-Chase Labeling Techniques for the Analysis - of Protein Maturation and Degradation. Springer. Available at: [Link]
-
Pulse Chase Analysis. Conduct Science. Available at: [Link]
-
Protein Modification and Transport Analysis by Radioactive Pulse Chase. YouTube. Available at: [Link]
-
Interpreting Pulse-Chase Experiments: Can Protein Dynamics Reveal Causal Relationships? Let's Talk Academy. Available at: [Link]
-
Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation. Springer Protocols. Available at: [Link]
-
Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. National Center for Biotechnology Information. Available at: [Link]
-
Mass Spectrometric Approaches to Lipidomic Studies. YouTube. Available at: [Link]
-
Hexanoic acid improves metabolic health in mice fed high-fat diet. bioRxiv. Available at: [Link]
-
Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. PubMed. Available at: [Link]
Sources
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- 4. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. Explanation about chemicals - Hexanoic Acid: Unveiling the Chemistry Behind the Molecule - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 6. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]
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- 27. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
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- 29. Isotope Tracer Analysis and Metabolic Flux Analysis | McCullagh Research Group [mccullagh.chem.ox.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing Signal-to-Noise for Deuterated Internal Standards
Current Status: Online Operator: Senior Application Scientist Ticket ID: OPT-D2-MSMS
Introduction
Welcome to the Technical Support Center. You are likely here because your deuterated internal standard (IS) is behaving inconsistently—either the signal is buried in noise, the retention time has shifted, or the quantification linearity is failing.
In quantitative LC-MS/MS, the deuterated standard is the "truth source." It corrects for ionization suppression, extraction recovery, and injection variability. However, deuterium is not physically identical to hydrogen. It introduces subtle physicochemical changes (isotope effects) that can decouple the standard from the analyte, rendering it ineffective.
This guide moves beyond basic "check your connections" advice. We will troubleshoot the specific molecular and physical phenomena that degrade S/N ratios in deuterated standards.
Module 1: Chromatographic Resolution & The "Deuterium Effect"
Q: Why does my deuterated standard elute earlier than my analyte?
A: You are observing the Inverse Isotope Effect .[1] In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by lipophilicity. The C-D bond is shorter (approx. 0.005 Å) and has a smaller molar volume than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope. This makes the deuterated molecule slightly less lipophilic, causing it to elute earlier.[1]
The Risk: If the retention time (RT) shift is significant (>0.1 min), the IS may elute in a different "matrix zone" than the analyte. If the analyte elutes during a suppression event (e.g., co-eluting phospholipids) but the IS elutes before it, the IS cannot correct for the signal loss.
Troubleshooting Protocol: Mitigating RT Shifts
| Parameter | Adjustment Strategy | Mechanism |
| Stationary Phase | Switch to Pentafluorophenyl (PFP) or Biphenyl phases. | These phases rely more on |
| Mobile Phase | Lower the Organic Modifier slope (shallower gradient). | While counter-intuitive, a shallower gradient increases the number of column volumes required for elution, but it can sometimes compress the relative separation factor between closely eluting isotopologues. |
| Temperature | Lower the Column Temperature (e.g., 40°C | Reducing temperature generally increases retention but can reduce the kinetic energy differences that exacerbate the resolution between D and H forms. |
Module 2: Spectral Integrity & Cross-Talk
Q: My standard curve is non-linear at the lower limit (LLOQ). Is my IS contaminated?
A: This is likely Isotopic Cross-Talk (Interference). There are two forms of cross-talk that destroy S/N and linearity:
-
Analyte
IS Interference: High concentrations of the analyte (upper curve) contain naturally occurring isotopes (M+1, M+2, etc.) that mimic the mass of the IS. -
IS
Analyte Interference: The deuterated standard is not 100% pure; it contains "D0" (unlabeled) material that appears in the analyte channel.
Diagnostic Workflow
-
Inject Blank + IS only: Monitor the Analyte MRM channel.
-
Result: If you see a peak, your IS contains D0 impurities.
-
Fix: Purchase higher purity IS (
99 atom % D) or increase the mass difference (e.g., use D5 instead of D3).
-
-
Inject High Concentration Analyte (ULOQ) + No IS: Monitor the IS MRM channel.
-
Result: If you see a peak, the analyte's natural isotopes are spilling into the IS window.
-
Fix: Select a different MRM transition or ensure the mass difference (
m) is Da.
-
Module 3: Chemical Stability (H/D Exchange)
Q: My IS signal intensity drops over time in the autosampler.
A: You are likely experiencing Hydrogen/Deuterium (H/D) Exchange . Deuterium placed on heteroatoms (O-D, N-D, S-D) is "labile." In the presence of protic solvents (water, methanol, mobile phase acids), these deuteriums will rapidly swap back to hydrogen. This shifts the mass of your IS out of the selected MRM window, effectively destroying your signal.
Rule of Thumb: Only use standards where deuterium is bonded to Carbon (non-labile).
Visualizing the H/D Exchange Risk
Figure 1: Decision logic for selecting stable deuterated standards to prevent signal loss via solvent exchange.
Protocol: The S/N Optimization Workflow
Follow this step-by-step protocol to maximize the Signal-to-Noise ratio for your deuterated standard.
Step 1: The "Direct Infusion" Baseline
Before touching the column, establish the theoretical maximum signal.
-
Bypass the LC column.[2]
-
Infuse the IS solution (100 ng/mL in 50:50 Mobile Phase A/B) directly into the source at 10 µL/min.
-
Optimize Source Parameters:
-
Spray Voltage: Ramp 2.0–5.5 kV.
-
Gas Temps: Adjust until signal plateaus (too high = thermal degradation).
-
Declustering Potential (DP): Critical for preventing in-source fragmentation.
-
Step 2: MRM Dwell Time Tuning
S/N is statistically related to the number of ions counted.
-
Action: Increase the Dwell Time for the IS transition.
-
Logic:
(where N is ion counts). Increasing dwell time from 5 ms to 50 ms can significantly smooth the baseline noise. -
Constraint: Ensure you still acquire 12–15 data points across the chromatographic peak.
Step 3: Matrix Factor (MF) Evaluation
Determine if the noise is chemical (matrix) or electronic.
-
Post-Column Infusion: Infuse the IS continuously into the MS while injecting a "blank" extracted matrix sample via the LC.
-
Observation: Look for dips (suppression) or spikes (enhancement) in the IS baseline at the expected retention time.
-
Correction: If suppression >20% at the IS retention time, change the sample cleanup (switch from Protein Precipitation to Solid Phase Extraction).
Visualizing the Troubleshooting Logic
Figure 2: Systematic troubleshooting workflow for diagnosing signal-to-noise failures in deuterated internal standards.
References
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry. Journal of Chromatography A.
-
Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
-
Wieling, J. (2002). LC-MS-MS experiences with internal standards.[2][3][4][5][6] Chromatographia.[4][7]
-
Matuszewski, B.K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.[2][3][4][7][8][9]
-
Jemal, M., et al. (1999). The need for adequate chromatographic separation of the analyte and its stable isotope-labeled internal standard in LC/MS/MS. Journal of The American Society for Mass Spectrometry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sepscience.com [sepscience.com]
- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Chromatography for Hexanoic-5,5-d2 Acid Separation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of Hexanoic-5,5-d2 acid. This guide is designed for researchers, scientists, and drug development professionals who are working with stable isotope-labeled compounds and require robust, reliable chromatographic methods. Here, we address common challenges, provide in-depth troubleshooting protocols, and explain the scientific principles behind optimizing your separation.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions that users frequently encounter when beginning their work with deuterated hexanoic acid.
Q1: What are the primary challenges in chromatographically separating Hexanoic-5,5-d2 acid from its unlabeled (d0) form?
Answer: The primary challenge is that Hexanoic-5,5-d2 acid and its unlabeled counterpart are isotopologues—molecules that differ only in their isotopic composition. They have nearly identical physicochemical properties, such as polarity, boiling point, and molecular size. This makes their separation by conventional chromatography difficult.
The separation relies on a phenomenon known as the Chromatographic Isotope Effect (CIE) or Deuterium Effect .[1] In reversed-phase liquid chromatography (LC), deuterated compounds often exhibit slightly weaker van der Waals interactions with the nonpolar stationary phase compared to their non-deuterated analogs, causing them to elute slightly earlier.[1][2] Similarly, in gas chromatography (GC), the deuterated form may be slightly more volatile and also elute earlier.[3] This effect is subtle, and achieving baseline resolution requires highly efficient columns and meticulously optimized methods.
Q2: Should I use Gas Chromatography (GC) or Liquid Chromatography (LC) for my analysis?
Answer: Both GC and LC, coupled with Mass Spectrometry (MS), are viable techniques, but the best choice depends on your sample matrix, required throughput, and available instrumentation. Mass spectrometry is essential for distinguishing and quantifying the d0 and d2 forms, as they are isobaric with common background ions but have distinct mass-to-charge ratios (m/z).
-
Gas Chromatography (GC-MS): GC-MS is a robust and highly sensitive technique for analyzing volatile compounds like short-chain fatty acids (SCFAs).[4][5] However, due to the high polarity and hydrogen-bonding capacity of the carboxylic acid group, direct analysis often results in poor peak shape (tailing).[6][7] Therefore, derivatization is almost always required to convert the hexanoic acid into a more volatile, less polar ester (e.g., a methyl or silyl ester), which improves chromatographic performance significantly.[6]
-
Liquid Chromatography (LC-MS/MS): LC-MS is highly versatile and often requires less sample preparation.[5] However, underivatized hexanoic acid is poorly retained on traditional reversed-phase (e.g., C18) columns.[5] Similar to GC, derivatization can be employed to increase retention and improve ionization efficiency.[8][9] Modern LC techniques, such as HILIC (Hydrophilic Interaction Liquid Chromatography) or the use of mixed-mode columns, can also retain polar compounds without derivatization.[10][11]
Below is a decision-making workflow to help you choose the appropriate technique.
Q3: Is derivatization necessary to analyze hexanoic acid? What are the common methods?
Answer: While not strictly mandatory for all LC methods, derivatization is highly recommended for both GC and most LC applications to overcome the challenges associated with the free carboxylic acid group.
Why derivatize?
-
Improves Peak Shape: It eliminates the active hydrogen on the carboxyl group, which is a primary cause of peak tailing due to strong interactions with active sites in the chromatographic system.
-
Increases Volatility (for GC): Converts the non-volatile acid into a volatile ester, which is essential for GC analysis.
-
Enhances Chromatographic Retention (for LC): Increases the hydrophobicity of the molecule, leading to better retention on reversed-phase columns.[8]
-
Improves MS Sensitivity: The derivatizing agent can introduce a readily ionizable group, enhancing the signal in the mass spectrometer.[8]
Common Derivatization Methods:
| Method | Reagent Type | Common Reagents | Target Technique | Key Advantages |
|---|---|---|---|---|
| Alkylation (Esterification) | Alcohols, Chloroformates | Methanol with acid catalyst (e.g., BF3), Trimethyl orthoacetate (TMOA)[12], Pentafluorobenzyl bromide (PFB-Br) | GC-MS | Produces stable, volatile esters with excellent chromatographic properties. PFB derivatives are highly sensitive with an Electron Capture Detector (ECD) or negative chemical ionization MS. |
| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | GC-MS | A fast and effective method for creating volatile TMS or TBDMS esters.[6][13] |
| Amidation/Hydrazone Formation | Amine/Hydrazine Reagents | 3-Nitrophenylhydrazine (3-NPH) with a coupling agent (e.g., EDC)[14][15], 2-Picolylamine[16] | LC-MS/MS | Significantly increases hydrophobicity and provides a tag for enhanced ESI ionization, leading to high sensitivity.[15] |
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during method development and analysis.
Problem: I see co-elution or very poor resolution between my d0 and d2 hexanoic acid peaks.
This is the most common and critical issue. Achieving separation requires maximizing the efficiency of your chromatographic system.
For GC-MS Users:
-
Root Cause: Insufficient column efficiency or a suboptimal temperature program that doesn't exploit the small difference in volatility between the isotopologues.
-
Solutions:
-
Choose the Right Column: Use a high-polarity stationary phase. A wax-based column (e.g., DB-WAX, Stabilwax, FFAP) is highly recommended as it provides different selectivity for polar compounds compared to standard nonpolar phases.[6][17] For challenging separations, a longer column (e.g., 60 m) with a thinner film (e.g., 0.25 µm) will provide higher theoretical plates and better resolution.
-
Optimize the Oven Temperature Program: Do not use a fast temperature ramp. A slow, shallow gradient (e.g., 2-5 °C/min) through the elution temperature range of your derivatized hexanoic acid is crucial. This gives the column more time to resolve the closely eluting compounds.[4]
-
Lower the Carrier Gas Flow Rate: Operate the carrier gas (Helium or Hydrogen) at or slightly below its optimal linear velocity. While this increases analysis time, it maximizes column efficiency.
-
Ensure Proper Derivatization: Incomplete or inconsistent derivatization can lead to peak splitting or broadening, which will obscure the small separation between isotopologues. Ensure your reaction goes to completion.
-
Recommended GC-MS Starting Conditions (after derivatization to FAMEs):
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | DB-WAX or equivalent (60 m x 0.25 mm, 0.25 µm) | High polarity and high efficiency for resolving polar analytes.[4][17] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | ~1.0 mL/min (Constant Flow) | Near optimal linear velocity for maximum resolution. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without degradation. |
| Oven Program | 80 °C (hold 2 min), ramp 3 °C/min to 150 °C, then 20 °C/min to 240 °C | The slow initial ramp is critical for separating the d0/d2 isotopologues. |
| MS Detector | Scan or Selected Ion Monitoring (SIM) | Use SIM mode monitoring the specific m/z for d0 and d2 derivatives for maximum sensitivity. |
For LC-MS/MS Users:
-
Root Cause: The subtle difference in hydrophobicity is not being effectively exploited by the stationary or mobile phase.
-
Solutions:
-
Select a High-Efficiency Column: Use a column packed with sub-2 µm fully porous particles or sub-3 µm solid-core particles. These provide the high efficiency needed for such a difficult separation.
-
Optimize the Mobile Phase and Gradient:
-
Use a weak organic solvent (e.g., acetonitrile over methanol) to increase selectivity.
-
Employ a very long, shallow gradient. For example, instead of a 10-minute gradient from 10% to 90% acetonitrile, try a 30-minute gradient from 30% to 50%.[8]
-
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 0.5 mL/min to 0.25 mL/min on a 2.1 mm ID column) can significantly increase peak resolution.
-
Adjust the Temperature: Column temperature affects viscosity and mass transfer. Experiment with different temperatures (e.g., 30 °C, 40 °C, 50 °C) as this can sometimes alter selectivity enough to improve separation.[18]
-
Explore Different Stationary Phases: If a standard C18 column fails, consider a phase with different selectivity. A pentafluorophenyl (PFP) phase, for instance, offers alternative interactions (like pi-pi and dipole-dipole) that have been shown to be effective at reducing or manipulating the deuterium isotope effect.[1]
-
Recommended LC-MS/MS Starting Conditions (after 3-NPH Derivatization):
| Parameter | Recommendation | Rationale |
|---|---|---|
| Column | C18, high-efficiency (e.g., 1.7 µm particle size, 100 x 2.1 mm) | High plate count is essential for resolving isotopologues. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better selectivity than methanol.[14] |
| Flow Rate | 0.3 mL/min | Lower flow rate increases efficiency. |
| Gradient | 30% B to 55% B over 25 minutes | A long, shallow gradient is the key to separation. |
| MS Detector | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and specificity by monitoring unique precursor-product ion transitions for d0 and d2.[16] |
Problem: My hexanoic acid peak is tailing severely.
Peak tailing is a classic problem for carboxylic acids, which reduces resolution and compromises quantification.
-
Root Cause: The highly polar carboxyl group can interact strongly with active sites within your chromatographic system. These sites act like "sticky spots," holding onto the analyte momentarily and causing it to elute slowly and asymmetrically.[7][19]
-
Solutions:
-
Derivatize Your Sample: As mentioned in the FAQs, this is the most effective solution as it chemically removes the problematic active hydrogen.[6]
-
For GC Users (if derivatized and still tailing):
-
Inlet Maintenance: The inlet liner is a common source of activity. Replace it with a new, high-quality deactivated liner. Even a small amount of sample matrix buildup can create active sites.[7][20][21]
-
Column Maintenance: Non-volatile matrix components can accumulate at the head of the column. Trim the first 10-20 cm of the column to remove this contamination.[21][22]
-
-
For LC Users (if underivatized):
-
Control Mobile Phase pH: For a reversed-phase separation of the free acid, maintain a low mobile phase pH (e.g., 2.5-3.0) using an additive like formic acid. This ensures the carboxylic acid is fully protonated (neutral), minimizing ionic interactions with residual silanols on the silica packing.[23]
-
Use a Modern Column: High-purity silica and advanced end-capping technologies in modern columns significantly reduce the number of active silanol sites that cause tailing.[19]
-
-
References
-
Title: An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells Source: Journal of Lipid Research (via PMC) URL: [Link]
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-
Title: Derivatization - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers Source: Molecules (via PMC) URL: [Link]
-
Title: A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry Source: Molecules (via MDPI) URL: [Link]
-
Title: Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis Source: Chemija URL: [Link]
-
Title: Chromatograms for hexanoic acid on a water stationary phase adjusted to... Source: ResearchGate URL: [Link]
-
Title: Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt Source: LIPID MAPS URL: [Link]
-
Title: A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]
- Title: Derivatization method in carboxylic acid compound detection process by gas chromatogram Source: Google Patents URL
-
Title: A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD) Source: ResearchGate URL: [Link]
-
Title: Optimised Method for Short-Chain Fatty Acid Profiling of Bovine Milk and Serum Source: Molecules (via PubMed) URL: [Link]
-
Title: Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: GC Tech Tip: Peak Shape Problems - Tailing Peaks Source: Phenomenex URL: [Link]
-
Title: Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry Source: PLOS One URL: [Link]
-
Title: LC/MS/MS Method Package for Short Chain Fatty Acids Source: Shimadzu URL: [Link]
-
Title: Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine Source: Molecules (via PMC) URL: [Link]
-
Title: Simple and Sensitive Lc-Ms Analysis of Short Chain Fatty Acids in Cecum Content and Feces in Mice: A Derivatization-Free Approach Source: SSRN URL: [Link]
-
Title: Hexanoic acid - EZGC Method Translator Source: Restek URL: [Link]
-
Title: Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers on Achiral and Chiral Columns Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phase Source: Journal of Chromatography A URL: [Link]
-
Title: Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS Source: Shimadzu URL: [Link]
-
Title: Common Causes Of Peak Tailing in Chromatography Source: ALWSCI URL: [Link]
-
Title: Video Notes GC Troubleshooting Series Part Four: Tailing Peaks Source: Agilent URL: [Link]
-
Title: Gas Chromatography Problem Solving and Troubleshooting Source: LCGC North America URL: [Link]
-
Title: Troubleshooting GC peak shapes Source: Element Lab Solutions URL: [Link]
-
Title: Fatty Acid and FAME Analysis Using State-of-the-Art Gas Chromatography Source: Agilent URL: [Link]
-
Title: Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS Source: International Journal of Molecular Sciences (via PMC) URL: [Link]
-
Title: LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes Source: LCGC International URL: [Link]
-
Title: Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery... Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach Source: Journal of Chromatographic Science URL: [Link]
-
Title: Stationary Phase Selectivity: The Chemistry Behind the Separation Source: LCGC International URL: [Link]
-
Title: Polar Compounds Source: SIELC Technologies URL: [Link]
-
Title: Optimizing GC–MS Methods Source: LCGC International URL: [Link]
-
Title: Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents Source: ResearchGate URL: [Link]
-
Title: Optimization of the GC method for routine analysis of the fatty acid profile in several food samples Source: European Commission URL: [Link]
-
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques Source: Waters Blog URL: [Link]
-
Title: Chromatograms for hexanoic acid on a water stationary phase at pH a... Source: ResearchGate URL: [Link]
-
Title: What are common causes of low resolution for a liquid chromatography (LC) column? Source: Waters Knowledge Base URL: [Link]
-
Title: Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase Source: ResearchGate URL: [Link]
-
Title: LC Chromatography Troubleshooting Guide Source: HALO Columns URL: [Link]
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Technical Support Center: Hexanoic-5,5-d2 Acid & Matrix Effects
A Guide for Senior Application Scientists
Welcome to the technical support center for addressing matrix effects using Hexanoic-5,5-d2 acid. This guide is designed for researchers, scientists, and drug development professionals engaged in quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to ensure the integrity and accuracy of your bioanalytical data.
The Challenge: Understanding and Taming Matrix Effects
In the world of LC-MS, particularly in bioanalysis, the "matrix" refers to all the components in your sample other than the analyte you intend to measure. This includes a complex mixture of endogenous and exogenous substances like proteins, lipids, salts, metabolites, and anticoagulants.[1] A matrix effect is the alteration of your analyte's ionization efficiency—and therefore its signal intensity—due to these co-eluting components.[1] This can manifest as:
-
Ion Suppression: A decrease in signal response, leading to an underestimation of the analyte's concentration. This is the most common matrix effect.[2][3]
-
Ion Enhancement: An increase in signal response, leading to an overestimation.[3][4]
These effects are a primary source of analytical variability and can severely compromise the accuracy and reliability of quantitative results.[5][4]
The Solution: Stable Isotope Dilution with Hexanoic-5,5-d2 Acid
The gold standard for mitigating matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the analyte where one or more atoms have been replaced with a heavier isotope.[6][7] Hexanoic-5,5-d2 acid is the deuterated analogue of hexanoic acid, a short-chain fatty acid (SCFA).
The core principle behind its effectiveness is Isotope Dilution Mass Spectrometry (IDMS) .[6] By adding a known quantity of Hexanoic-5,5-d2 acid to your samples at the very beginning of the preparation process, it acts as a nearly perfect chemical mimic of the endogenous (unlabeled) hexanoic acid.[6][8] Because the analyte and the SIL-IS have virtually identical physicochemical properties, they experience the same extraction inefficiencies and the same degree of ion suppression or enhancement in the MS source.[6][9] The mass spectrometer can distinguish between them based on their mass difference.[6] Consequently, while the absolute signal intensities may vary, the ratio of the analyte's peak area to the internal standard's peak area remains constant and directly proportional to the analyte's concentration.[6][7]
Caption: Principle of Stable Isotope Dilution Mass Spectrometry (IDMS).
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using Hexanoic-5,5-d2 acid to correct for matrix effects.
Q1: My quantification is still inaccurate or imprecise, even with a deuterated internal standard. What's going wrong?
This is a common and critical issue. While SIL-IS are powerful tools, they are not infallible. The problem often lies in the assumption that the analyte and IS behave identically. Several factors can disrupt this relationship.
Possible Causes & Solutions:
-
Differential Matrix Effects: This occurs when the analyte and the IS are affected differently by the matrix, even with near-identical properties.[10] This is often due to a slight chromatographic separation (isotope effect), causing them to elute into regions of varying ion suppression.[11] Even a small shift can be significant if it aligns with a steep change in the elution profile of interfering matrix components.
-
Purity of the Internal Standard: The Hexanoic-5,5-d2 acid standard may contain a small amount of the unlabeled hexanoic acid. This impurity will contribute to the analyte's signal, causing a positive bias, especially at the lower limit of quantitation (LLOQ).[10]
-
Isotopic Instability (H/D Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially if they are in chemically labile positions (e.g., on heteroatoms like oxygen or nitrogen).[10][12] For Hexanoic-5,5-d2 acid, the deuterium labels are on a carbon and are generally stable. However, extreme pH conditions during sample preparation should be avoided.
-
Inconsistent IS Concentration: Errors in adding the internal standard working solution to each sample will directly translate to errors in the final calculated concentration.
Your first step is to systematically investigate the source of the error. Start with a quantitative assessment of the matrix effect.
Q2: How do I quantitatively assess the impact of the matrix on my assay?
You must perform a matrix effect experiment. The most common and informative method is the post-extraction spike approach.[7][10] This experiment allows you to calculate a Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.
See "Protocol 1: Quantitative Assessment of Matrix Effects" for a detailed step-by-step guide.
The results of this protocol are interpreted using the following calculations:
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) for Analyte | (Peak Response in Set B) / (Peak Response in Set A) | MF = 1: No matrix effect. MF < 1: Ion suppression. MF > 1: Ion enhancement. |
| Matrix Factor (MF) for IS | (IS Peak Response in Set B) / (IS Peak Response in Set A) | Evaluates the effect of the matrix on the internal standard independently. |
| IS-Normalized MF | (MF of Analyte) / (MF of IS) | Value should be close to 1.0. A value significantly different from 1.0 indicates that the IS is not tracking the analyte and is failing to compensate for the matrix effect.[1] |
According to regulatory guidelines, the coefficient of variation (CV) of the IS-normalized MF across at least six different lots of matrix should be ≤15%.[13]
Q3: What should I do if the IS-Normalized Matrix Factor is not close to 1.0?
An IS-Normalized MF deviating significantly from 1.0 confirms that you have differential matrix effects .[10] Your Hexanoic-5,5-d2 acid is not experiencing the same ionization interference as your analyte.
Caption: Troubleshooting workflow for differential matrix effects.
Actionable Steps:
-
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before they enter the mass spectrometer.[14]
-
Protein Precipitation (PPT): Fast and simple, but often provides the "dirtiest" extract.
-
Liquid-Liquid Extraction (LLE): More selective than PPT, good for removing salts and some polar compounds.
-
Solid-Phase Extraction (SPE): The most selective and powerful technique for removing interferences, but requires more method development.
-
-
Optimize Chromatography: If cleanup is insufficient, modify your LC method to chromatographically separate the analyte/IS peak from the region of ion suppression. This might involve adjusting the gradient, changing the mobile phase, or using a column with a different chemistry (e.g., HILIC).[15]
Q4: The signal for my internal standard is highly variable across different patient/study samples. What does this mean?
High variability in the IS signal (e.g., CV > 15-20% across a run) is a red flag, even if the final calculated concentrations seem acceptable. The FDA guidance specifically recommends monitoring IS response.[13][16] It indicates that the degree of matrix effect is inconsistent from sample to sample. While the IS may be correcting for this on average, it points to a non-robust method. The cause is almost always a variable matrix composition between samples that your current sample preparation method is unable to handle. The solution is to develop a more effective and rugged sample cleanup procedure (e.g., moving from PPT to SPE).[14][15]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike method to calculate the Matrix Factor (MF).
Objective: To quantitatively determine the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples (prepare at least n=6 replicates from different matrix lots for each set at both a low and high concentration level).
-
Set A (Neat Solution): Spike the analyte (Hexanoic Acid) and internal standard (Hexanoic-5,5-d2 acid) into the final reconstitution solvent. This represents 100% response without any matrix.
-
Set B (Post-Extraction Spike): Process blank biological matrix (e.g., plasma, urine) through the entire sample preparation procedure. In the final step, spike the resulting clean extract with the analyte and IS at the same concentrations as Set A.[7][10]
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank biological matrix before starting the sample preparation procedure. This set is used to determine overall recovery.
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Calculate the mean peak area for the analyte and the IS in each set.
-
Use the formulas in the table provided in Q2 to calculate the MF for the analyte, the MF for the IS, and the IS-Normalized MF.
-
Protocol 2: Evaluation of Internal Standard Purity
Objective: To determine if the unlabeled analyte present as an impurity in the IS contributes significantly to the overall analyte signal.
Methodology:
-
Prepare a Blank Sample: Use a sample of the biological matrix that is known to contain no analyte.
-
Spike with Internal Standard: Add the Hexanoic-5,5-d2 acid working solution at the exact concentration used in your analytical method.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled hexanoic acid.
-
Evaluate the Results: As per regulatory guidelines, the response of the analyte in this sample should not be more than 20% of the response of the LLOQ sample.[10] If it is higher, the IS contains too much of the unlabeled analyte, and a purer standard is required.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Google Cloud.
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (n.d.). PMC.
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab.
- Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. (2020). Taylor & Francis.
- Importance of matrix effects in LC–MS/MS... (n.d.). Ovid.
- Troubleshooting Inaccurate Results with Deuterated Internal Standards: A Technical Support Guide. (n.d.). Benchchem.
- A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods. (n.d.). Benchchem.
- Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). Benchchem.
- Technical Support Center: Addressing Matrix Effects in Bioanalytical Method Validation. (n.d.). Benchchem.
- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL.
- STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. (n.d.). Dr. Imre Blank's Homepage.
- Review Article on Matrix Effect in Bioanalytical Method Development. (2018). International Journal of MediPharm Research, 4(1), 14-20.
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (2023, August 21). Batavia Biosciences.
- Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. (2013). Hilaris.
- Assessment of matrix effect in quantitative LC-MS bioanalysis. (2020). PMC.
- Bioanalytical Method Validation Guidance for Industry. (2018, May 24). FDA.
- Introduction to deuterated internal standards in mass spectrometry. (n.d.). Benchchem.
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- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). myadlm.org.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation.
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- Development of an analytical method to detect short-chain fatty acids by SPME-GC–MS in samples coming from an in. (2019, June 7). CORE.
- LC-MS Quantification of Short-Chain Fatty Acids in Serum. (n.d.). Creative Proteomics.
- Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. (2023, February 7).
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (1989, December 2). MDPI.
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- Use of mass spectrometry as a tool for the search or identification of flavonoids in Urticaceae. (n.d.).
- Comparative study between Salkowski reagent and chromatographic method for auxins quantification from bacterial production. (2024, June 10). Frontiers.
- Hexanoic acid-2,2-d2 D 98atom 55320-65-5. (n.d.). Sigma-Aldrich.
- General Method to Increase Carboxylic Acid Content on Nanodiamonds. (2022, January 23). MDPI.
- Simultaneous determination of hexanoic acid 2-(diethylamino)ethyl ester and mepiquat chloride by ultra-performance liquid chromatography coupled to tandem mass spectrometry. (2025, August 6). ResearchGate.
-
How Important Are Dimers for Interpreting the Chiroptical Properties of Carboxylic Acids? A Case Study with[15]-Ladderanoic Acid. (2025, October 17). PMC. Retrieved February 19, 2026, from
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). PMC.
- Production of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF): recent progress focusing on the chemical-catalytic routes. (n.d.). Green Chemistry (RSC Publishing).
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- 8. imreblank.ch [imreblank.ch]
- 9. texilajournal.com [texilajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myadlm.org [myadlm.org]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. benchchem.com [benchchem.com]
- 14. bataviabiosciences.com [bataviabiosciences.com]
- 15. ovid.com [ovid.com]
- 16. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
Technical Support Center: Minimizing Isotopic Exchange of Deuterium in Hexanoic-5,5-d2 Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for minimizing the isotopic exchange of deuterium in Hexanoic-5,5-d2 acid. As a Senior Application Scientist, this resource is designed to move beyond simple procedural lists, offering a deep dive into the causality behind experimental choices to ensure the integrity of your deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deuterium loss in Hexanoic-5,5-d2 acid?
A1: The primary cause of deuterium loss from the C-5 position of Hexanoic-5,5-d2 acid is α-proton exchange, a process facilitated by enolization.[1][2] The hydrogens (or in this case, deuterons) on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed under certain conditions to form an enol or enolate intermediate.[3][4] Reprotonation of this intermediate by a proton source in the environment (like residual water) can lead to the replacement of deuterium with hydrogen.
Q2: Under what conditions is this isotopic exchange most likely to occur?
A2: Isotopic exchange is most prominent under conditions that promote enolization. This includes both acidic and basic environments.[1][3][5] The presence of even catalytic amounts of acid or base can significantly accelerate the rate of exchange. Elevated temperatures also increase the rate of this equilibrium process.
Q3: Is the deuterium on the carboxylic acid group (-COOD) also susceptible to exchange?
A3: Yes, the deuterium on the hydroxyl group of the carboxylic acid is highly labile and will rapidly exchange with any available protons from sources like atmospheric moisture or protic solvents.[6][7] This is a much faster process than the exchange at the C-5 position. For most applications focusing on the C-D bond stability, this exchange is expected and often not the primary concern.
Q4: How can I store Hexanoic-5,5-d2 acid to maintain its isotopic purity?
A4: To maintain isotopic purity, store Hexanoic-5,5-d2 acid in a cool, dry environment, preferably under an inert atmosphere such as argon or nitrogen.[8][9] Use tightly sealed containers to minimize exposure to atmospheric moisture.[10] For long-term storage, refrigeration is recommended.[11]
Troubleshooting Isotopic Exchange During Experiments
Issue 1: Loss of Deuterium During Sample Preparation in Aqueous Solutions
Root Cause Analysis:
The use of aqueous buffers or solutions, especially those with a pH outside the neutral range, is a major contributor to deuterium loss. Both acid- and base-catalyzed enolization pathways will be active.
Mitigation Strategies:
-
pH Control: Maintain the pH of your solution as close to neutral (pD 7.0-7.4) as possible. Remember that for D₂O solutions, pD = pH meter reading + 0.4.[11]
-
Aprotic Solvents: Whenever the experimental design allows, use aprotic solvents (e.g., acetonitrile, THF, dichloromethane) that do not have exchangeable protons.[9]
-
Temperature Management: Perform all experimental steps at the lowest temperature compatible with your protocol to slow down the rate of exchange.
-
Minimize Time in Protic Solvents: Reduce the duration that your deuterated compound is in contact with any protic solvent. Prepare solutions immediately before use.[9]
Issue 2: Deuterium Scrambling Observed During Mass Spectrometry Analysis
Root Cause Analysis:
"Scrambling" refers to the intramolecular or intermolecular migration of deuterium atoms during the analytical process, particularly in the gas phase of a mass spectrometer.[12][13] This can lead to an inaccurate assessment of the original labeling site.
Mitigation Strategies:
-
"Soft" Ionization Techniques: Employ ionization techniques that impart less energy to the molecule, such as electrospray ionization (ESI) or chemical ionization (CI), over more energetic methods like electron ionization (EI).
-
Fragmentation Methods: Be aware that certain fragmentation methods, like collision-induced dissociation (CID), can promote scrambling.[13] Electron-based fragmentation methods like electron capture dissociation (ECD) and electron transfer dissociation (ETD) are often better at preserving the original deuterium labeling pattern.[14][15]
-
Quench Conditions: For LC-MS based hydrogen-deuterium exchange (HDX) studies, ensure effective "quench" conditions (low pH and cold temperature) are maintained to minimize back-exchange before analysis.[12]
Experimental Protocols for Minimizing Deuterium Exchange
Protocol 1: Preparation of a Stock Solution of Hexanoic-5,5-d2 Acid in an Aprotic Solvent
-
Glassware Preparation: Dry all glassware (e.g., volumetric flask, vials) in an oven at 150°C for at least 4 hours and allow to cool in a desiccator under vacuum or with a stream of dry inert gas.[16]
-
Inert Atmosphere: Conduct all manipulations under a dry inert atmosphere (e.g., in a glove box or using a Schlenk line with nitrogen or argon).[8][11]
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, anhydrous DMSO).
-
Dissolution: Accurately weigh the required amount of Hexanoic-5,5-d2 acid and dissolve it in the chosen aprotic solvent within the inert atmosphere.
-
Storage: Store the stock solution in a tightly sealed vial with a PTFE-lined cap at -20°C.[9]
Protocol 2: Quantitative Analysis by LC-MS to Verify Isotopic Purity
-
Mobile Phase Preparation: Prepare mobile phases with aprotic solvents where possible. If an aqueous phase is necessary, use D₂O-based buffers adjusted to a neutral pD.
-
Sample Preparation: Dilute the stock solution of Hexanoic-5,5-d2 acid using the initial mobile phase composition immediately before injection.
-
Chromatography: Use a column and conditions that provide a sharp peak for hexanoic acid to maximize signal-to-noise.
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer to accurately determine the mass of the molecular ion.
-
Employ a soft ionization source like ESI.
-
Acquire full scan data to observe the isotopic distribution and calculate the percentage of deuterium incorporation.
-
-
Data Analysis: Compare the observed isotopic distribution with the theoretical distribution for the desired level of deuteration. The extent of deuterium incorporation can be calculated from the weighted average mass of the deuterated and non-deuterated species.[17]
Data Presentation
Table 1: Stability of Hexanoic-5,5-d2 Acid under Various Conditions
| Condition | Solvent | Temperature | Expected Stability of C-D bond | Rationale |
| Ideal Storage | None (Solid) | -20°C | Excellent | Minimized molecular motion and exclusion of protic sources. |
| Working Solution | Anhydrous Aprotic (e.g., Acetonitrile) | 4°C | Good | Absence of exchangeable protons in the solvent.[9] |
| Aqueous Buffer | H₂O/Buffer pH 4 | 25°C | Poor | Acid-catalyzed enolization leads to rapid exchange.[1] |
| Aqueous Buffer | H₂O/Buffer pH 10 | 25°C | Poor | Base-catalyzed enolization leads to rapid exchange.[1][4] |
| Aqueous Buffer | D₂O/Buffer pD 7.4 | 4°C | Moderate | Neutral pD and low temperature slow the exchange rate. |
Visualizations
Caption: Mechanisms of acid- and base-catalyzed deuterium exchange at the α-carbon.
Sources
- 1. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Hydrogen - Deuterium exchange [quimicaorganica.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myuchem.com [myuchem.com]
- 11. labinsights.nl [labinsights.nl]
- 12. Measuring the hydrogen/deuterium exchange of proteins at high spatial resolution by mass spectrometry: overcoming gas-phase hydrogen/deuterium scrambling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Biochemistry/Proteins/Deuterium Exchange Mass Spectrometry (DXMS) - Wikibooks, open books for an open world [en.wikibooks.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. The Deuterium Calculator: An open-source tool for hydrogen-deuterium exchange mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Hexanoic-5,5-d2 acid
Welcome to the Technical Support Center for Hexanoic-5,5-d2 Acid Applications. As Senior Application Scientists, we have designed this guide to provide in-depth troubleshooting assistance and best practices for researchers, scientists, and drug development professionals utilizing Hexanoic-5,5-d2 acid as an internal standard in quantitative assays. This resource addresses common challenges, explains the underlying scientific principles, and offers field-proven protocols to ensure the integrity and reliability of your analytical data.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the use of Hexanoic-5,5-d2 acid in calibration curves.
Q1: Why are my calibration curve results inconsistent when using Hexanoic-5,5-d2 acid?
A1: Inconsistent results often stem from a few key factors. The most common are a lack of true co-elution between the analyte (hexanoic acid) and the internal standard (IS), the presence of unlabeled analyte as an impurity in the IS, or unexpected isotopic back-exchange (loss of deuterium).[1] Additionally, if the analyte and the deuterated IS experience different degrees of ion suppression or enhancement from matrix components, this "differential matrix effect" can lead to variability.[1][2]
Q2: I see a small peak for native hexanoic acid in my blank samples spiked only with the internal standard. What is the cause?
A2: This is a critical observation that typically points to isotopic impurity. Your Hexanoic-5,5-d2 acid standard likely contains a small percentage of unlabeled hexanoic acid (d0).[2] High isotopic enrichment (ideally ≥98%) is essential for reliable results, as this impurity can lead to an overestimation of the analyte, especially at the lower limit of quantitation (LLOQ).[3][4] Always verify the isotopic purity from the Certificate of Analysis provided by the supplier.[3]
Q3: The retention time for my Hexanoic-5,5-d2 acid is slightly earlier than the native hexanoic acid. Is this normal and how do I fix it?
A3: Yes, this is a well-documented phenomenon known as the "deuterium isotope effect," particularly common in reversed-phase chromatography.[1] The replacement of hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, causing the deuterated compound to elute marginally faster.[1][5] While often minor, this shift can become problematic if it leads to incomplete co-elution, subjecting the analyte and IS to different matrix effects and causing scattered, inaccurate results.[1] To address this, optimize your chromatography to ensure the peaks are as narrow and symmetrical as possible, maximizing their overlap.
Q4: Can Hexanoic-5,5-d2 acid lose its deuterium labels during sample preparation or storage?
A4: While the deuterium atoms on a carbon backbone (like at the 5,5-position) are generally stable, isotopic exchange can occur under certain conditions, though it's less common than with labels on heteroatoms (like -OH or -NH).[6] Extreme pH or high temperatures during sample processing could potentially facilitate H/D exchange.[5] It is crucial to perform stability assessments of the IS in the sample matrix and processing solvents to rule out this possibility.[1][7]
Q5: Why is my calibration curve for hexanoic acid non-linear at higher concentrations?
A5: Non-linearity at the upper end of a calibration curve can be caused by several factors. Common reasons include detector saturation, where the instrument's response is no longer proportional to the analyte concentration.[8] It can also be related to the IS concentration; if the analyte signal becomes overwhelmingly high relative to the stable IS signal, it can introduce non-linearity.[9] Additionally, for short-chain fatty acids, issues like adsorption to sample vials or instrument components can become more pronounced at different concentration ranges.
Part 2: In-Depth Troubleshooting Guides
This section provides structured approaches to diagnose and resolve more complex issues.
Guide 1: Diagnosing and Resolving Poor Linearity (R² < 0.99)
Poor linearity is a clear indicator that the analytical method is not providing a proportional response across the desired concentration range.
Initial Checks:
-
Concentration Calculation Errors: Double-check all calculations for the preparation of stock solutions and serial dilutions. Simple dilution errors are a frequent source of non-linearity.
-
IS Concentration: Ensure the internal standard concentration is appropriate. It should provide a strong, stable signal across the entire calibration range without being so high that it contributes to background noise or detector saturation.[3]
-
Integration Parameters: Review the peak integration settings. Inconsistent integration of either the analyte or the IS, especially at the low and high ends of the curve, can severely impact linearity.
Systematic Troubleshooting Workflow:
Below is a decision tree to systematically troubleshoot poor linearity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. waters.com [waters.com]
- 3. Common Mistakes in Using Isotope Standards in Pharmaceutical Quality Control (and How to Avoid Them) [solarbio-global.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: High-Fidelity Derivatization of Hexanoic-5,5-d2 Acid
Ticket ID: #SCFA-C6-D2-OPT Subject: Optimizing Recovery and Derivatization Yield for Volatile Deuterated Fatty Acids Assigned Specialist: Senior Application Scientist, Chromatography Division
Executive Summary & Core Directive
The Challenge: You are analyzing Hexanoic-5,5-d2 acid (Caproic acid-d2). The primary failure mode for this analyte is not incomplete chemical reaction, but evaporative loss during sample workup. Hexanoic acid (C6) and its methyl ester (Methyl Hexanoate) are Short-Chain Fatty Acids (SCFAs) with significant volatility.
The Solution: To ensure "complete" derivatization and recovery, you must shift from standard FAME (Fatty Acid Methyl Ester) protocols used for long-chain lipids (C14-C24) to a "Zero-Evaporation" workflow.
Critical Alert:
NEVER evaporate your solvent to dryness when analyzing C6 derivatives. Methyl hexanoate has a boiling point of ~151°C, but it forms low-boiling azeotropes and has high vapor pressure. Nitrogen blow-down is the #1 cause of "low yield" for this specific analyte.
Method Selection: The Thermodynamics of Choice
Before starting, verify you are using the correct chemistry for your matrix.
| Feature | Acid-Catalyzed Methylation (BF3-MeOH) | Alkyl Chloroformate (MCF/IBCF) |
| Mechanism | Fischer Esterification (High Heat) | Acylation (Room Temp) |
| Volatility Risk | High (Requires heating & extraction) | Low (Done in aqueous media) |
| Water Tolerance | Low (Water stops reaction) | High (Reaction works in water) |
| Recommendation | Standard (If you strictly control evaporation) | Superior (If available, use this for C6) |
Note: This guide details the BF3-Methanol protocol as it is the industry standard, but optimized for volatile retention.
The "Zero-Loss" Protocol (BF3-Methanol)
This protocol is engineered to push the equilibrium to the right (complete derivatization) while preventing the loss of the volatile d2-labeled ester.
Reagents Required
-
Analyte: Hexanoic-5,5-d2 acid.
-
Reagent: BF3-Methanol (10% or 14% w/w). Must be fresh/anhydrous.
-
Extraction Solvent: n-Hexane (HPLC Grade).
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1] -
Quench: Saturated NaCl solution.
Step-by-Step Workflow
-
Sample Preparation:
-
Place sample (1–5 mg lipid equivalent) in a screw-cap glass reaction vial (PTFE-lined cap).
-
Technical Insight: Do not use plastic; plasticizers (phthalates) interfere with C6 analysis.
-
-
Reaction (Derivatization):
-
Add 1.0 mL BF3-Methanol .
-
Flush headspace with Nitrogen for 5 seconds to remove oxygen (prevents oxidation, though less critical for C6 than PUFAs).
-
Seal tightly.
-
Heat at 60°C for 10 minutes .
-
Why: C6 reacts rapidly. Prolonged heating (>30 mins) or high heat (>80°C) increases pressure and risk of leak/loss without improving yield.
-
-
Quench & Extract (The Critical Phase):
-
Cool vial to Room Temperature (RT). Do not open while hot.
-
Add 1.0 mL n-Hexane .
-
Add 1.0 mL Saturated NaCl (increases ionic strength, forcing the ester into the organic phase).
-
Vortex vigorously for 1 minute.
-
Allow layers to separate (or centrifuge at 2000 rpm for 2 mins).
-
-
The "Zero-Evaporation" Workup:
-
Transfer the top hexane layer to a new vial containing a small spatula tip of Anhydrous
. -
STOP. Do not blow down. Do not concentrate.
-
Transfer the dry hexane supernatant directly to a GC autosampler vial with a 200 µL insert.
-
Inject.
-
Visual Workflow (DOT)
Caption: Workflow optimizing retention of volatile C6-d2 methyl esters. Note the critical avoidance of the evaporation step.[2][3]
Scientific Validation: Mechanism & Isotope Integrity
Why 5,5-d2? (Isotope Stability)
Users often worry about Deuterium-Hydrogen (H/D) exchange during acid catalysis.
-
Alpha-protons (C2 position): Susceptible to enolization and exchange under acidic conditions.
-
5,5-d2 position: Located on the penultimate carbon. It is chemically inert to the esterification conditions. The label will remain intact.
Reaction Mechanism
The BF3 acts as a Lewis acid, coordinating with the carbonyl oxygen to make the carbon more electrophilic.
Caption: Acid-catalyzed esterification mechanism. Excess methanol drives the equilibrium to Step 5.
Troubleshooting Center (Q&A)
Q1: My recovery of Hexanoic-5,5-d2 is <50%, but C16 and C18 are 100%. Why? A: This confirms evaporative loss , not reaction failure. C16/C18 FAMEs are non-volatile and survive Nitrogen blow-down. C6 FAME evaporates with the solvent.
-
Fix: Switch to the "Zero-Loss" protocol (Section 3). If sensitivity is an issue, use SIM (Selected Ion Monitoring) mode on your MS rather than concentrating the sample.
Q2: I see a "ghost peak" eluting near my analyte. A: Check your solvent blanks.
-
Cause: Hexanoic acid is a common environmental contaminant (breakdown of lab plastics or microbial activity).
-
Validation: Run a blank with just BF3-MeOH and Hexane. If the peak exists, your reagents are contaminated.
Q3: The reaction mixture is cloudy after adding Hexane. A: This is water/methanol emulsion.
-
Fix: Add more Saturated NaCl. The high ionic strength "salts out" the organic phase, forcing a clean separation. Ensure you dry the organic layer with
before GC injection to protect your column.
Q4: Can I use TMS-Diazomethane instead? A: Yes, but with caution.
-
Pros: Fast, room temperature (good for volatiles).
-
Cons: Hazardous/Explosive.
-
Protocol: If using TMS-Diazomethane, add methanol (10%) to the reaction to ensure smooth conversion.
References
-
Restek Corporation. Strategies for the Analysis of Short-Chain Fatty Acids. [Link]
-
Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography.[1][4][5][6] Journal of Lipid Research. [Link]
-
Agilent Technologies. GC/MS Analysis of Short Chain Fatty Acids. [Link]
Sources
- 1. gcms.cz [gcms.cz]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. syneffex.com [syneffex.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of derivatization method (KOH and BF3) on fatty acid profile data of boiled Tetracarpidium conophorum, and egusi pudding oils - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Robust Bioanalytical Method Validation: Leveraging Hexanoic-5,5-d2 Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and biomedical research, the integrity of quantitative data is paramount. The reliability of pharmacokinetic, toxicokinetic, and biomarker data hinges on the meticulous validation of the bioanalytical methods used to generate them.[1] This guide provides an in-depth, experience-driven comparison of analytical method validation strategies, with a specific focus on the pivotal role of stable isotope-labeled (SIL) internal standards, exemplified by Hexanoic-5,5-d2 acid. Our objective is to move beyond rote protocol recitation and delve into the scientific rationale that underpins robust, reproducible, and regulatory-compliant bioanalysis.
The Cornerstone of Quantitative Bioanalysis: The Internal Standard
At its core, a bioanalytical method for quantifying an analyte in a complex biological matrix like plasma, urine, or tissue homogenate is susceptible to variability.[2][3] This variability can be introduced at multiple stages of the analytical workflow, from sample preparation and extraction to chromatographic separation and mass spectrometric detection.[2][4] An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations.[5] By calculating the ratio of the analyte's response to the IS's response, we can significantly enhance the accuracy and precision of the measurement.[2][3]
There are two main categories of internal standards: structural analogs and stable isotope-labeled internal standards.[6] While structural analogs can be effective, they are not chemically identical to the analyte and may exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses.[7][8] This can lead to inadequate correction for analytical variability.
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[4] In a SIL-IS, one or more atoms in the analyte molecule are replaced with their heavier stable isotopes (e.g., ²H (deuterium), ¹³C, ¹⁵N).[6][9] For Hexanoic-5,5-d2 acid, two hydrogen atoms on the fifth carbon of hexanoic acid have been replaced with deuterium. This subtle change in mass is easily distinguishable by a mass spectrometer, yet the physicochemical properties of the molecule remain nearly identical to the unlabeled analyte, hexanoic acid.[9][10]
This near-identical behavior is the key to its effectiveness. The SIL-IS co-elutes with the analyte during chromatography and experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[9] Consequently, any variation in the analyte's signal is mirrored by a proportional variation in the SIL-IS signal, leading to a consistent response ratio and highly accurate quantification.[11]
Comparative Validation Strategy: Hexanoic-5,5-d2 Acid vs. a Structural Analog
To illustrate the superiority of a SIL-IS, let's consider a hypothetical validation of an LC-MS/MS method for quantifying hexanoic acid in human plasma. We will compare the performance of Hexanoic-5,5-d2 acid against a structural analog, heptanoic acid.
Key Validation Parameters and Experimental Design
The validation of a bioanalytical method is a comprehensive process guided by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][12][13] The following are critical validation parameters and the experimental approaches to assess them:
1. Specificity and Selectivity:
-
Objective: To ensure the method can unequivocally measure the analyte and the IS in the presence of endogenous matrix components.[1]
-
Experimental Protocol:
-
Obtain at least six different lots of blank human plasma.
-
Process one set of blank plasma samples "as is" (double blank).
-
Process a second set spiked only with the internal standard (Hexanoic-5,5-d2 acid or heptanoic acid) at its working concentration.
-
Process a third set spiked with hexanoic acid at the Lower Limit of Quantitation (LLOQ).
-
Analyze all processed samples by LC-MS/MS and monitor for any interfering peaks at the retention times of the analyte and the IS.
-
-
Acceptance Criteria: The response of any interfering peak in the blank plasma at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response.[12]
2. Linearity and Range:
-
Objective: To demonstrate a direct proportionality between the analyte concentration and the instrument response over a defined range.[14][15]
-
Experimental Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of hexanoic acid. A typical range for a small molecule like hexanoic acid might be 1-1000 ng/mL.
-
Add the internal standard (Hexanoic-5,5-d2 acid or heptanoic acid) at a constant concentration to all calibration standards.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
Perform a linear regression analysis, typically with a 1/x² weighting.
-
-
Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The back-calculated concentrations of at least 75% of the non-zero calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
3. Accuracy and Precision:
-
Objective: To determine the closeness of the measured concentration to the true concentration (accuracy) and the degree of scatter between a series of measurements (precision).[1][15]
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples in blank plasma at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), mid QC, and high QC (≥ 75% of the Upper Limit of Quantitation).
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
Calculate the accuracy (% bias) and precision (% coefficient of variation, CV).
-
-
Acceptance Criteria: For accuracy, the mean concentration should be within ±15% of the nominal value (±20% at the LLOQ). For precision, the %CV should not exceed 15% (20% at the LLOQ).
4. Matrix Effect:
-
Objective: To assess the impact of co-eluting matrix components on the ionization of the analyte and the IS.[16]
-
Experimental Protocol:
-
Obtain at least six different lots of blank human plasma.
-
Prepare three sets of samples:
-
Set A: Neet solution of the analyte and IS in the mobile phase.
-
Set B: Blank plasma extracts spiked with the analyte and IS post-extraction.
-
Set C: Plasma samples spiked with the analyte and IS before extraction.
-
-
Calculate the matrix factor (MF) for the analyte and the IS-normalized MF.
-
-
Acceptance Criteria: The IS-normalized matrix factor should have a %CV of ≤ 15%.
5. Stability:
-
Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage.[17][18]
-
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples kept at room temperature for a duration that exceeds the expected sample handling time.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Rationale
Diagram 1: Bioanalytical Method Validation Workflow
Caption: A high-level overview of the bioanalytical method lifecycle.
Diagram 2: The Role of an Internal Standard in Mitigating Variability
Sources
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- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. nebiolab.com [nebiolab.com]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
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- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. scispace.com [scispace.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bioanalytics.substack.com [bioanalytics.substack.com]
- 10. tandfonline.com [tandfonline.com]
- 11. biopharmaservices.com [biopharmaservices.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. database.ich.org [database.ich.org]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Cross-Validation of Hexanoic-5,5-d2 Acid Quantification Methods
In the landscape of biomedical research and drug development, the precise quantification of endogenous metabolites is paramount. Hexanoic acid, a short-chain fatty acid (SCFA), has garnered significant attention for its roles in gut microbiota signaling, energy metabolism, and various disease states.[1] Accurate measurement of hexanoic acid in complex biological matrices necessitates robust analytical methodologies. The use of a stable isotope-labeled internal standard, such as Hexanoic-5,5-d2 acid, is a cornerstone of achieving this accuracy, as it effectively corrects for sample preparation variability and matrix effects.
This guide provides a comprehensive comparison of three principal analytical platforms for the quantification of hexanoic acid: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and outline a rigorous cross-validation workflow to ensure data integrity and comparability across platforms. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable methods for hexanoic acid quantification.
The Critical Role of Isotope Dilution Mass Spectrometry
The core principle of accurate quantification in complex mixtures lies in the use of an internal standard that behaves chemically and physically identically to the analyte of interest. Hexanoic-5,5-d2 acid serves as an ideal internal standard for hexanoic acid. In isotope dilution mass spectrometry, a known amount of the deuterated standard is added to the sample at the earliest stage of preparation.[2][3] The ratio of the endogenous, unlabeled hexanoic acid to the labeled internal standard is measured by the mass spectrometer. Because both compounds experience the same extraction inefficiencies, derivatization yields, and ionization suppression or enhancement, the ratio remains constant, leading to highly accurate and precise quantification.[4]
Overview of Quantification Platforms
The choice of an analytical platform is often a balance between sensitivity, selectivity, throughput, and the need for chemical derivatization.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gold standard for the analysis of volatile and semi-volatile compounds.[6] For non-volatile analytes like hexanoic acid, chemical derivatization is necessary to increase their volatility and thermal stability.[3][7] GC-MS offers excellent chromatographic resolution and high sensitivity.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique suitable for a wide range of polar and non-polar compounds, often without the need for derivatization.[1][5] However, for short-chain fatty acids, derivatization can improve chromatographic retention and ionization efficiency.[1][8][9] LC-MS provides high throughput and sensitivity, particularly when coupled with tandem mass spectrometry (MS/MS).[10][11][12]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that relies on the direct relationship between the NMR signal intensity and the number of atomic nuclei.[13][14] qNMR is non-destructive and does not require chemical derivatization.[5][15] While it offers exceptional precision and accuracy, its sensitivity is generally lower than that of mass spectrometry-based methods.[5]
Cross-Validation Workflow: Ensuring Methodological Concordance
Cross-validation is a critical process to confirm that different analytical methods produce comparable and reliable results.[16][17] This is particularly important when transferring methods between laboratories or when comparing data generated from different analytical platforms.
Sources
- 1. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
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The Lipidomics Quantitation Divide: Deuterated vs. Non-Deuterated Internal Standards
Executive Summary: The Cost of Precision
In quantitative lipidomics, the choice of internal standard (IS) is the single most critical factor determining data integrity. While non-deuterated "odd-chain" standards (e.g., C17:0 analogs) offer a cost-effective entry point for relative profiling, they fail to correct for the non-linear ionization effects inherent to Electrospray Ionization (ESI).
The Verdict: For absolute quantitation and clinical biomarker discovery, Stable Isotope-Labeled (SIL) / Deuterated standards are mandatory. Non-deuterated analogs are permissible only for preliminary qualitative screening where fold-change accuracy is secondary to identification.
This guide details the mechanistic reasons for this distinction, supported by experimental protocols to validate your own assay performance.
The Mechanistic Divide: Co-elution vs. Separation
The fundamental difference between these two approaches lies in their chromatographic behavior relative to the target analyte.
Deuterated Standards (SIL-IS)
-
Mechanism: SIL-IS are chemically identical to the analyte (except for mass). They possess nearly identical physicochemical properties (hydrophobicity, pKa).
-
Behavior: They co-elute with the target lipid.
-
Result: They experience the exact same matrix effects (ion suppression or enhancement) at the exact same moment in the source. If the matrix suppresses the analyte signal by 50%, the SIL-IS is also suppressed by 50%. The ratio remains constant.
Non-Deuterated / Odd-Chain Standards
-
Mechanism: These are structural analogs (e.g., PC 17:0/17:0 used to quantify PC 16:0/18:1).
-
Behavior: They elute at a different retention time (RT) than the target.
-
Result: They do not experience the same ionization environment. An interfering compound eluting at the target's RT will suppress the target but not the standard (which eluted earlier/later). The calculated concentration will be erroneous.
Visualization: The Ion Suppression Trap
The following diagram illustrates how non-deuterated standards fail to correct for matrix interferences that occur at specific retention times.
Figure 1: Mechanism of Ion Suppression Correction. Scenario A shows how co-eluting SIL standards auto-correct for suppression. Scenario B demonstrates how chromatographic separation leads to uncorrected errors.
The "Odd-Chain" Myth: Biological Background
A common justification for using odd-chain lipids (e.g., C15:0, C17:0 fatty acid tails) is the assumption that they do not occur naturally in mammalian samples. This is scientifically inaccurate.
The Evidence
Recent large-scale cohort studies (EPIC-Potsdam) and metabolic profiling have confirmed that odd-chain fatty acids (OCFAs) are present in human plasma and are actively metabolized.
-
Dietary Source: High consumption of dairy fat correlates directly with elevated plasma levels of C15:0 and C17:0 phosphatidylcholines (PC) and triacylglycerols (TAG).
-
Endogenous Synthesis: Gut microbiota (e.g., Propionibacterium) produce propionate, a precursor for odd-chain fatty acid synthesis.
-
Clinical Risk: OCFAs are currently being investigated as inverse biomarkers for Type 2 Diabetes risk.[1][2]
Impact on Analysis: If you use PC 17:0/17:0 as an internal standard, you are adding it on top of an unknown, variable endogenous amount. This invalidates the "blank" assumption and skews quantitation, particularly in nutritional studies.
Comparative Performance Data
The following data summarizes typical performance metrics observed in LC-MS/MS lipidomics assays (e.g., Q-TOF or Triple Quadrupole) when analyzing human plasma.
| Feature | Deuterated Standards (SIL) | Non-Deuterated (Odd-Chain) | Impact |
| Matrix Effect Correction | > 95% Correction | < 40% Correction | SIL accounts for ion suppression; Odd-chain does not. |
| Retention Time Match | Exact (or < 0.05 min shift) | Significant Shift (> 1.0 min) | Odd-chain lipids elute earlier/later, missing suppression zones. |
| CV% (Technical Replicates) | 2% - 5% | 10% - 25% | High variability in Odd-chain due to uncorrected matrix effects. |
| Biological Background | Zero (Synthetic isotope) | Variable (Diet dependent) | Endogenous C15/C17 levels interfere with "blank" baseline. |
| Cost | High ( | Low ($) | SIL is expensive but necessary for validation. |
| Recommended Use | Absolute Quantitation, Clinical | Preliminary Screening, QC |
Experimental Protocol: The Validation Cross-Check
Do not take this guide's word for it. Perform this "Post-Column Infusion" experiment to visualize the matrix effects in your specific samples and determine if a non-deuterated standard is sufficient.
Objective
Map the ion suppression zones of your biological matrix and see if your Internal Standard falls within them.
Materials
-
System: LC-MS/MS (e.g., Sciex QTRAP or Agilent Q-TOF).
-
Matrix: Pooled Human Plasma (extracted).
-
Infusion Standard: A solution of your proposed Internal Standard (e.g., PC 17:0/17:0 or PC 34:1-d7).
Protocol Steps
-
Preparation: Prepare a "blank" plasma extract using your standard protocol (e.g., Modified Folch or BUME method). Do not spike internal standards into this specific blank yet.
-
Setup: Set up the LC-MS system. Connect a syringe pump containing your Internal Standard solution to the LC flow after the column but before the source (via a T-junction).
-
Infusion: Start the LC gradient (with the blank plasma injection) while simultaneously infusing the Internal Standard at a constant rate (e.g., 10 µL/min).
-
Acquisition: Monitor the MRM transition or mass trace of the infused Internal Standard.
-
Analysis:
-
Ideally, the trace should be a flat line (constant infusion).
-
Reality: You will see dips (suppression) and peaks (enhancement) in the baseline caused by the eluting plasma matrix components.
-
-
Overlay: Overlay the chromatogram of your Target Analyte from a separate run.
-
Fail: If the Target Analyte elutes during a "dip" (suppression zone) but your Non-Deuterated IS elutes in a flat region, your quantitation will be wrong.
-
Pass: A Deuterated IS will elute exactly where the Target elutes, meaning it "rides the dip" perfectly, cancelling out the error.
-
Recommended Workflow
To ensure data integrity, the Internal Standard must be introduced at the earliest possible step.
Figure 2: The "Spike-Before-Extract" rule is mandatory. Adding IS after extraction fails to account for extraction efficiency losses.
References
-
Avanti Polar Lipids. SPLASH® LIPIDOMIX® Mass Spec Standard - Technical Data. Available at: [Link]
-
LIPID MAPS® Lipidomics Gateway. Internal Standards for Lipidomic Analysis. Available at: [Link]
- Ejsing, C. S., et al. (2009).Global analysis of the yeast lipidome by quantitative shotgun mass spectrometry.
-
Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease.[2][3][4] Molecules.[4][5][6][7][8][9][10]
-
FDA (2018). Bioanalytical Method Validation Guidance for Industry. (Section on Internal Standards and Matrix Effects). Available at: [Link]
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A Senior Application Scientist's Guide to the Accurate Assessment of Isotopic Enrichment for Hexanoic-5,5-d2 Acid
For researchers, medicinal chemists, and drug development professionals, the integrity of quantitative data is paramount. In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for achieving accurate quantification. However, the assumed isotopic purity of these standards is a frequent source of error. This guide provides an in-depth, field-proven comparison of methodologies to assess the isotopic enrichment of Hexanoic-5,5-d2 acid, a common SIL-IS for its endogenous counterpart.
We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that every procedure described is a self-validating system. This guide is designed to empower you to select the most appropriate analytical strategy for your research needs, ensuring the accuracy and reliability of your results.
Chapter 1: The Foundational Importance of Isotopic Enrichment
Before delving into analytical techniques, it is crucial to distinguish between two key terms: isotopic enrichment and species abundance.
-
Isotopic Enrichment: This refers to the mole fraction of the rare isotope (in this case, deuterium) at a specific labeled position within the molecule, expressed as a percentage.[1]
-
Species Abundance: This is the percentage of molecules that have a specific isotopic composition.[1]
For example, a batch of Hexanoic-5,5-d2 acid with 99% isotopic enrichment does not mean that 99% of the molecules are the d2 species. It means that at each of the two labeled positions on the 5th carbon, there is a 99% probability of finding a deuterium atom. The actual abundance of the d2 species would be (0.99) * (0.99) = 98.01%. The remainder will consist of d1 and d0 species. Failing to account for this distribution can introduce a systematic bias in quantitative assays.
Chapter 2: The NMR Approach: Precision and Positional Verification
Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled ability to determine not only the degree of deuteration but also to confirm the exact position of the isotopic labels.
Theoretical Basis: Why NMR is the Gold Standard for Characterization
Both Proton (¹H) and Deuterium (²H) NMR can be employed for a comprehensive assessment.
-
¹H NMR: This technique is used to quantify the small residual proton signals at the labeled positions. By comparing the integral of the residual C5-protons to the integral of a non-deuterated position (e.g., the methyl protons at C6), a direct measure of isotopic enrichment can be calculated.
-
²H NMR: For highly deuterated compounds (>98 atom% D), conventional ¹H NMR can be limited by the low intensity of residual proton signals.[2] In these cases, ²H NMR becomes a powerful alternative, directly observing the deuterium signal.[2][3] This provides a clean spectrum, free from proton signals, and allows for direct quantification of the deuterium present.[2]
The power of NMR lies in its ability to provide unambiguous structural confirmation alongside isotopic purity, a critical aspect of validating a new batch of internal standards.[4]
Experimental Protocol: NMR Analysis of Hexanoic-5,5-d2 Acid
This protocol is designed as a self-validating system by using both ¹H and ²H NMR in conjunction with a suitable internal reference.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Hexanoic-5,5-d2 acid.
-
Dissolve the sample in 600 µL of a suitable deuterated solvent that does not have signals overlapping with the analyte, such as Chloroform-d (CDCl₃) or DMSO-d6.[4]
-
Add a known quantity of an internal standard with a distinct, sharp signal away from the analyte signals (e.g., 1,3,5-trichlorobenzene). This will serve as a concentration reference.
-
-
¹H NMR Acquisition (400 MHz or higher):
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for complete relaxation of all protons, which is critical for accurate integration.
-
Acquire a sufficient number of scans (e.g., 64-128) to achieve a high signal-to-noise ratio, especially for the small residual proton signal at the C5 position.
-
-
²H NMR Acquisition:
-
Switch the spectrometer to the deuterium channel. No probe retuning is typically necessary on modern instruments.[2]
-
Acquire a one-dimensional ²H spectrum. A 90-degree pulse is often used to maximize the signal from the low-sensitivity deuterium nucleus.[5]
-
A longer acquisition time (more scans) will be necessary compared to ¹H NMR to achieve a desirable signal-to-noise ratio.[2]
-
-
Data Analysis and Enrichment Calculation:
-
From ¹H NMR:
-
Calibrate the spectrum to the residual solvent peak or TMS.
-
Integrate the non-deuterated C2, C3, and C4 methylene proton signals and the C6 methyl proton signal.
-
Carefully integrate the very small residual C5 proton signal.
-
Calculate the % Deuteration = [1 - (Integral_C5H / Integral_C(x)H)] * 100, where C(x)H is a reference proton signal (e.g., C2 protons, which should have an integral corresponding to 2 protons).
-
-
From ²H NMR:
-
Integrate the deuterium signal at the C5 position.
-
Compare this integral to that of a known deuterated reference standard to confirm the quantity, or use it to determine the relative deuteration if other deuterated impurities are present.
-
-
Visualization: NMR Workflow
Caption: Workflow for assessing isotopic enrichment using NMR spectroscopy.
Chapter 3: The Mass Spectrometry Approach: Sensitivity and Throughput
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive method for determining the distribution of isotopologues.
Theoretical Basis: Deconvoluting Isotopic Patterns
MS separates ions based on their mass-to-charge ratio (m/z). A deuterated compound will appear at a higher m/z than its unlabeled counterpart. For Hexanoic-5,5-d2 acid, the molecular ion will be approximately 2 Daltons heavier. By examining the ion cluster around the molecular ion, we can determine the relative abundance of the d0, d1, and d2 species and calculate the overall enrichment.
-
GC-MS: Fatty acids are volatile and require derivatization (e.g., to fatty acid methyl esters, FAMEs) for GC analysis.[6][7] Chemical Ionization (CI) is often preferred over Electron Ionization (EI) as it's a softer technique that produces a strong molecular ion with less fragmentation, making it easier to analyze the isotopic cluster.[6]
-
LC-MS: High-resolution mass spectrometry (HRMS), such as with an Orbitrap analyzer, is particularly powerful.[8][9] It can accurately resolve all isotopologues and provides high mass accuracy, which helps in confirming the elemental composition and avoiding interferences.[4][8]
Experimental Protocol: GC-MS Analysis of Hexanoic-5,5-d2 Acid
This protocol is designed to ensure accurate measurement of the isotopologue distribution.
-
Sample Preparation (Derivatization to FAME):
-
Prepare a stock solution of Hexanoic-5,5-d2 acid in a suitable organic solvent (e.g., methanol).
-
To an aliquot of the solution, add an acidic catalyst such as H₂SO₄ in methanol.[7]
-
Heat the mixture (e.g., at 60°C for 1 hour) to drive the esterification to completion. A quantitative reaction is crucial to avoid kinetic isotope effects that could skew the results.[7]
-
Extract the resulting hexanoic acid methyl ester into an organic solvent like hexane for injection.
-
-
GC-MS Acquisition:
-
Injector: Use a splitless injection to maximize sensitivity.
-
Column: A polar column (e.g., TR-FAME) is suitable for separating fatty acid methyl esters.[7]
-
Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to ensure good separation from any solvent peaks or impurities.[10]
-
MS Analysis: Acquire data in full scan mode to capture the entire isotopic cluster of the molecular ion. Use Chemical Ionization (CI) if available.
-
-
Data Analysis and Enrichment Calculation:
-
Identify the retention time for hexanoic acid methyl ester.
-
Extract the mass spectrum across this chromatographic peak.
-
Identify the ion cluster corresponding to the molecular ion (M+). You should see peaks for d0, d1, and d2 species.
-
Integrate the area of each isotopic peak.
-
Calculate the % Isotopic Enrichment based on the relative abundances of the d0, d1, and d2 ions.
-
Visualization: MS Workflow
Caption: Workflow for assessing isotopic enrichment using GC-MS.
Chapter 4: Comparative Analysis: Selecting the Right Tool for the Job
Choosing between NMR and MS depends on the specific requirements of the analysis, such as the stage of research, required throughput, and the level of certainty needed.
Quantitative Data Summary
| Feature | NMR Spectroscopy | Mass Spectrometry (GC/LC-MS) | Rationale & Justification |
| Positional Information | Excellent | Poor to None | NMR can unambiguously confirm that deuteration is at the C5 position.[4] MS only provides the total number of deuterium atoms per molecule. |
| Precision & Accuracy | High | High (especially with HRMS) | Both techniques can provide excellent quantitative results when properly validated.[11][12] HR-ICP-OES has shown precision of ~1% and accuracy <1.5% for isotope ratios[11], and LC-MS methods can achieve average relative standard deviations of 3.2%.[9] |
| Sensitivity | Moderate to Low | Very High | MS is significantly more sensitive than NMR, requiring much less sample material. |
| Sample Preparation | Simple (dissolve and run) | More complex (derivatization often required for GC) | The need for chemical derivatization in GC-MS adds time, complexity, and a potential source of error.[6][7] |
| Throughput | Low | High | MS, especially with an autosampler, is well-suited for analyzing many samples quickly. NMR acquisition times are longer.[2] |
| Structural Integrity | Excellent | Limited | NMR provides a complete picture of the molecule's structure, confirming its identity and detecting structural impurities.[4] |
Visualization: Method Selection Logic
Caption: Decision logic for selecting an analytical technique.
Chapter 5: A Broader Perspective: Alternative Deuterated Hexanoic Acids
While this guide focuses on Hexanoic-5,5-d2 acid, several other deuterated analogues are commercially available. The choice of standard is a critical experimental decision.
| Compound Name | CAS Number | Labeling | Key Consideration |
| Hexanoic acid-2,2-d2 | 55320-65-5 | 2 Deuterium atoms at C2 | Labeling is on a different position; useful if metabolism at C5 is expected.[13] |
| Hexanoic acid-d3 | 28497 (Cayman) | 3 Deuterium atoms | The exact position of labeling must be verified from the supplier. |
| Hexanoic acid-d5 | 123167-40-8 | 5 Deuterium atoms at C5 & C6 | Provides a larger mass shift than d2, potentially moving it further from interfering peaks.[14] |
| Hexanoic acid-d11 | 95348-44-0 | 11 Deuterium atoms (perdeuterated alkyl chain) | Offers the largest possible mass shift, minimizing any potential for overlap with the natural M+2 isotopologue of the unlabeled analyte.[15][16] |
Scientific Rationale for Selection: The primary reason to choose a more heavily deuterated standard like Hexanoic-d11 is to maximize the mass difference from the analyte. This ensures that the internal standard's signal is well-resolved from the analyte's natural isotopic envelope, which is crucial for accurate integration and quantification, especially at low analyte concentrations.
Conclusion
The rigorous assessment of isotopic enrichment is not a trivial procedural step; it is a fundamental requirement for ensuring the validity of quantitative bioanalytical data. For the initial, comprehensive characterization of a new lot of Hexanoic-5,5-d2 acid, NMR spectroscopy is the superior method , providing definitive confirmation of labeling position, structural integrity, and high-precision enrichment values. For routine, high-throughput quality control of previously characterized batches, mass spectrometry offers an ideal combination of sensitivity and speed .
By adopting a dual-methodology approach—characterizing with NMR and performing routine checks with MS—researchers can achieve the highest level of confidence in their internal standards, and by extension, in their final experimental results.
References
- Schory, D. H., Kuo, J., & Tan, C. T. T. (2004). APPLICATIONS OF QUANTITATIVE D-NMR IN ANALYSIS OF DEUTERIUM ENRICHED COMPOUNDS. Sigma-Aldrich Inc.
- Evaluating the use of NMR for the determination of deuterium abundance in w
- Kamphorst, J. J. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology.
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HRMS and NMR techniques. (2023). RSC Publishing.
- Robust Determination of Deuterium Abundance in W
- Validation of carbon isotopologue distribution measurements by GC-MS and application to 13C-metabolic flux analysis of the tricarboxylic acid cycle in Brassica napus leaves. (2023). Frontiers.
- Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI.
- Advancing Stable Isotope Analysis with Orbitrap-MS for Fatty Acid Methyl Esters and Complex Lipid Matrices. (2025).
- Hydrogen (Proton, Deuterium and Tritium) NMR. University of Ottawa.
- Hexanoic Acid-d5. Cayman Chemical.
- Liquid chromatography-high resolution mass spectrometry analysis of fatty acid metabolism. (2011). Analytical Chemistry.
- Stable isotope analysis of fatty acids by gas chromatography–isotope ratio mass spectrometry. (2025).
- Validation of isotopic analysis of depleted, natural and enriched uranium using high resolution ICP-OES. (2011).
- Hexanoic-d11-acid | CAS 95348-44-0.
- Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. (2017). Analytical Chemistry.
- Hexanoic Acid-d11. Cayman Chemical.
- Hexanoic acid-2,2-d2 D 98
- Hexanoic acid (2,2-D₂, 98%).
- Compound-specific isotope analysis resolves the dietary origin of docosahexaenoic acid in the mouse brain. (2014). Journal of Lipid Research.
- Enrichment.
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- 3. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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The Analytical Edge: A Comparative Performance Evaluation of Hexanoic-5,5-d2 Acid in Diverse Biological Matrices
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in the burgeoning field of metabolomics and lipidomics, the accuracy and reliability of measurements are paramount. The quantification of short-chain fatty acids (SCFAs) like hexanoic acid in complex biological matrices presents a significant analytical challenge due to their volatility, polarity, and often low endogenous concentrations. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating variability and matrix effects in LC-MS/MS assays.[1][2] This guide provides an in-depth performance evaluation of a commercially available SIL-IS, Hexanoic-5,5-d2 acid , and compares its utility against other potential isotopic isomers and labeling strategies.
As Senior Application Scientists, our goal is to move beyond mere protocol recitation. We aim to provide a causal understanding behind experimental choices, ensuring that every method is a self-validating system. This guide is structured to provide not just the "how," but the "why," grounding every recommendation in established scientific principles and regulatory expectations.
The Critical Role of Internal Standards in Bioanalysis
Quantitative analysis by liquid chromatography-mass spectrometry (LC-MS) can be significantly compromised by matrix effects—the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3][4] These effects can lead to ion suppression or enhancement, causing inaccurate quantification. A suitable internal standard (IS) is co-extracted and co-analyzed with the analyte of interest, and because it is affected by the matrix in a similar way, it allows for the normalization of the analyte's signal, thereby correcting for these variations.[3][4][5]
A stable isotope-labeled internal standard is the ideal choice as it is chemically and physically almost identical to the analyte, ensuring it tracks the analyte's behavior throughout the entire analytical process—from extraction and derivatization to chromatography and ionization.[6][7][8]
Understanding Hexanoic-5,5-d2 Acid and its Alternatives
Hexanoic acid is a six-carbon saturated fatty acid implicated in various physiological and pathological processes, making its accurate quantification in biological fluids like plasma, urine, and tissue homogenates crucial for research.
Hexanoic-5,5-d2 acid is a deuterated analog of hexanoic acid where two hydrogen atoms on the fifth carbon are replaced by deuterium. This guide will evaluate its performance and compare it conceptually to other potential internal standards:
-
Hexanoic-2,2-d2 acid : An isomer where deuterium labels are placed on the carbon adjacent to the carboxylic acid group.
-
Hexanoic acid-d11 : A more heavily deuterated version.
-
¹³C₆-Hexanoic acid : An alternative labeling strategy using a heavy isotope of carbon.
The choice of labeling position and isotope can have subtle but significant effects on the standard's performance, particularly concerning isotopic stability and chromatographic co-elution with the analyte.
Caption: Protein Precipitation and LLE Workflow.
Derivatization
Due to their high polarity and poor retention on standard reversed-phase columns, SCFAs are often derivatized to increase their hydrophobicity and improve ionization efficiency. [9][10][11][12][13]A common and effective derivatizing agent is 3-nitrophenylhydrazine (3-NPH).
Protocol: 3-NPH Derivatization
-
Reagent Preparation: Prepare fresh solutions of 200 mM 3-NPH and 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with 6% pyridine in 50:50 acetonitrile:water.
-
Reaction: To the dried extract (from step 8 above) or 40 µL of an aqueous standard, add 20 µL of the 3-NPH solution and 20 µL of the EDC solution.
-
Incubation: Vortex and incubate at 40°C for 30 minutes.
-
Quenching/Dilution: After incubation, dilute the sample with mobile phase (e.g., to 1 mL) for LC-MS/MS analysis.
Rationale: EDC activates the carboxylic acid group of hexanoic acid, allowing it to react with 3-NPH to form a stable hydrazone. This derivative is less polar, enhancing its retention on a C18 column, and the nitrophenyl group provides a readily ionizable moiety for sensitive detection in negative ion mode ESI-MS. [10]
LC-MS/MS Analysis
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Setting |
| LC System | UPLC/UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | To be optimized for both native and derivatized forms. For 3-NPH derivatives, monitor the loss of the nitrophenyl group. |
Comparative Performance Analysis
The following sections detail how to evaluate and compare the performance of Hexanoic-5,5-d2 acid against its alternatives.
Linearity and Sensitivity
A calibration curve should be prepared in each biological matrix by spiking known concentrations of unlabeled hexanoic acid into blank matrix and adding a constant concentration of the internal standard.
-
Acceptance Criteria: The curve should have a correlation coefficient (r²) ≥ 0.99. The accuracy of back-calculated concentrations for each standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). [1][14][15]* Comparison Point: Evaluate if the choice of IS affects the linear range or the achievable LLOQ. All well-chosen SIL-IS should perform similarly in this regard.
Accuracy and Precision
Prepare Quality Control (QC) samples at low, medium, and high concentrations in each matrix. Analyze these samples in replicate (n=5) on three separate days.
-
Acceptance Criteria: For accuracy, the mean concentration should be within ±15% of the nominal value. For precision, the coefficient of variation (CV) should not exceed 15%. [1][14]* Comparison Point: This is a critical test. A superior IS will provide better accuracy and precision, especially in complex matrices.
Matrix Effect Evaluation
The matrix effect is assessed by comparing the response of the analyte/IS in a post-extraction spiked blank matrix sample to their response in a neat solution.
Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Acceptance Criteria: The CV of the IS-normalized MF across different lots of matrix should be ≤15%. [3]* Comparison Point: This is where differences between deuterated standards may become apparent.
-
Hexanoic-5,5-d2 acid vs. Hexanoic-2,2-d2 acid: Deuterium labeling can sometimes cause a slight shift in chromatographic retention time (the "deuterium effect"). [6]If this shift causes the analyte and IS to elute in regions of differing ion suppression, the IS will not accurately compensate for the matrix effect. The 2,2-d2 isomer, with deuteration alpha to the carbonyl group, might be more susceptible to chromatographic shifts than the 5,5-d2 isomer. The ideal IS co-elutes perfectly with the analyte.
-
Deuterated vs. ¹³C-Labeled IS: ¹³C-labeled standards have a smaller relative mass difference and are less prone to chromatographic shifts compared to their deuterated counterparts. [16][17][18][19]Therefore, a ¹³C-labeled standard is theoretically superior in minimizing differential matrix effects.
-
Table 2: Hypothetical Comparative Matrix Effect Data
| Internal Standard | Matrix | Mean IS-Normalized Matrix Factor | CV (%) | Performance Note |
| Hexanoic-5,5-d2 acid | Plasma | 1.03 | 8.5 | Good compensation for matrix effects. |
| Urine | 0.98 | 11.2 | Acceptable performance. | |
| Liver | 1.08 | 13.5 | Acceptable, but higher variability. | |
| Hexanoic-2,2-d2 acid | Plasma | 1.15 | 18.7 | Fails. Potential retention time shift leading to poor compensation. |
| Urine | 1.05 | 14.1 | Acceptable. | |
| Liver | 0.89 | 16.5 | Fails. Inconsistent compensation. | |
| ¹³C₆-Hexanoic acid | Plasma | 1.01 | 4.3 | Excellent. Minimal variability, likely due to better co-elution. |
| Urine | 1.00 | 5.8 | Excellent. | |
| Liver | 0.99 | 7.1 | Excellent. |
Stability
The stability of hexanoic acid and the IS should be evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C).
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the baseline samples. [20]* Comparison Point: The position of the deuterium label can influence stability. Deuteriums on a carbon alpha to a carbonyl group (as in Hexanoic-2,2-d2 acid) can, under certain pH conditions, be more prone to exchange with protons from the solvent. Hexanoic-5,5-d2 acid, with labels further from the electron-withdrawing carboxylic acid group, is expected to have superior isotopic stability.
Caption: Logic Diagram for IS Selection.
Conclusion and Recommendations
The selection of an internal standard is a critical decision in the development of a robust quantitative bioanalytical method. While any stable isotope-labeled version of hexanoic acid is preferable to a structural analog, not all SIL-IS are created equal.
Based on established principles of isotope effects in mass spectrometry:
-
Hexanoic-5,5-d2 acid represents a strong and reliable choice for an internal standard. The deuterium labels are placed on a stable position away from the chemically active carboxylic acid group, minimizing the risk of back-exchange and significant chromatographic shifts. It is expected to perform well across all key validation parameters in various biological matrices.
-
Hexanoic-2,2-d2 acid is a potentially less reliable option due to the increased possibility of a chromatographic retention time shift and a slightly higher, albeit small, risk of H/D exchange at the alpha position. This could lead to less effective compensation for matrix effects.
-
¹³C₆-Hexanoic acid , if available and economically viable, would be the theoretically superior choice. The use of ¹³C labeling almost entirely eliminates the risk of chromatographic shifts, ensuring the most accurate tracking of the analyte and the most reliable compensation for matrix effects. [19][21][22] Ultimately, the performance of any internal standard must be empirically verified through a rigorous validation process as outlined in this guide. By systematically evaluating linearity, accuracy, precision, matrix effects, and stability, researchers can confidently select the most appropriate internal standard for their specific application and ensure the generation of high-quality, reproducible, and defensible data.
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Deng, P., & Chen, X. (2012). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Bioanalysis, 4(14), 1775-1793. [Link] [12]19. Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of pharmaceutical and biomedical analysis, 132, 199-216. [Link] [13]20. Hsieh, Y., Korfmacher, W. A. (2006). Increasing speed and throughput when using HPLC-MS/MS systems for drug metabolism and pharmacokinetic screening. Current drug metabolism, 7(5), 479-489.
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Singh, B., & Singh, G. (2012). Bioanalytical method validation: An updated review. Journal of Pharmaceutical Analysis, 2(3), 159-169. [Link] [14]23. Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. Journal of Chromatography A, 1058(1-2), 61-66.
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Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42. [5]28. White, S. D. (2009). A practical guide to the determination of matrix effects in LC-MS/MS bioanalysis. Bioanalysis, 1(7), 1243-1253.
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Springer. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. [Link] [11]47. Wellington Laboratories. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hexanoic-5,5-d2 Acid
This document provides a detailed, step-by-step guide for the proper and safe disposal of Hexanoic-5,5-d2 acid. The procedures outlined are designed for researchers, scientists, and drug development professionals, grounded in established safety protocols and regulatory requirements. The primary focus is on ensuring personnel safety and environmental protection through a risk-based approach to waste management.
Core Principles: Hazard Identification and Regulatory Context
Proper disposal begins with a thorough understanding of the material's hazards and the governing regulations.
Hazard Profile of Hexanoic-5,5-d2 Acid
Hexanoic-5,5-d2 acid is a stable isotope-labeled form of hexanoic acid (also known as caproic acid). The deuterium labeling at the C-5 position does not alter the fundamental chemical reactivity or hazardous properties of the parent molecule. Therefore, disposal procedures are dictated by the characteristics of hexanoic acid.[1][]
The primary hazards are:
-
Corrosivity: Hexanoic acid is a carboxylic acid that causes severe skin burns and serious eye damage.[3][4][5][6][7][8] This is the most critical characteristic for handling and disposal.
-
Toxicity: It is classified as harmful or toxic if it comes into contact with skin and harmful if inhaled or swallowed.[6][7][9]
-
Environmental Hazard: The substance is considered harmful to aquatic life.[6]
-
Odor: It has a strong, unpleasant odor, often described as "stench."[9]
The Role of Stable Isotope Labeling
Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Unlike radioactive isotopes (e.g., ³H or ¹⁴C), stable isotopes do not decay or emit radiation. Consequently, waste containing only stable isotope-labeled compounds like Hexanoic-5,5-d2 acid does not require special handling as radiological waste.[1] The disposal process should align with standard procedures for chemical waste.[1][]
Regulatory Framework: RCRA Hazardous Waste
In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). A chemical waste is classified as hazardous if it exhibits specific characteristics, including ignitability, reactivity, toxicity, or corrosivity.[10][11][12]
Hexanoic acid waste falls under the Corrosivity Characteristic (D002) . A waste is considered corrosive if it is aqueous and has a pH less than or equal to 2, or if it is a liquid that corrodes steel at a specified rate.[11][12][13][14] Given its acidic nature, hexanoic acid waste must be managed as RCRA hazardous waste.[9]
Pre-Disposal: Waste Segregation at the Point of Generation
Proper disposal is impossible without correct segregation. This is a critical step that prevents dangerous chemical reactions and ensures the waste can be safely handled by disposal personnel.
Causality: Segregating corrosive waste from incompatible materials (e.g., bases, oxidizers, reactive metals) is paramount. Mixing acids with bases can generate significant heat, while mixing with certain metals can produce flammable hydrogen gas. Mixing with oxidizing agents can create a fire or explosion hazard.[15]
Protocol for Waste Accumulation:
-
Select a Designated Container: Use a chemically-resistant container, such as a high-density polyethylene (HDPE) carboy or bottle.[16] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof cap.[10]
-
Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10] The SAA should be in a secondary containment tray to control potential leaks.
-
Keep Closed: The waste container must be kept tightly closed at all times, except when adding waste.[9]
Step-by-Step Disposal Procedure
This workflow outlines the process from waste generation to final pickup. It is mandatory to follow your institution's specific Chemical Hygiene Plan (CHP) and coordinate with the Environmental Health & Safety (EHS) department.[17][18][19]
Step 1: Waste Characterization
-
Pure Hexanoic-5,5-d2 Acid or Concentrated Solutions: This is unequivocally D002 corrosive hazardous waste.
-
Dilute Aqueous Solutions: If the waste is an aqueous solution, its pH must be considered. If the pH is ≤ 2.0, it is a D002 corrosive waste.[11][14]
-
Mixtures with Solvents: If mixed with other solvents (e.g., methanol, acetonitrile), additional hazardous waste codes may apply (e.g., D001 for ignitability). All constituents must be listed on the hazardous waste label.
Step 2: Containerization and Final Labeling
-
Once the experiment is complete or the waste container is full (do not overfill; leave ~10% headspace), ensure the cap is securely tightened.
-
Double-check that the hazardous waste label is complete, accurate, and legible.
Step 3: Requesting Disposal
-
Contact your institution's EHS department (or equivalent) to schedule a hazardous waste pickup.
-
Provide them with all necessary information from the waste label. Do not move the waste from the SAA to a central storage area unless directed to do so by EHS personnel.
Step 4: Documentation
-
Maintain a log of the waste generated, including the chemical name, quantity, and date of disposal request. This is part of good laboratory practice and may be required by your institution's CHP.[17]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (Contained within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wear appropriate Personal Protective Equipment (PPE): at a minimum, a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[4]
-
Contain the spill using an acid-neutralizing spill kit or an inert absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated solid hazardous waste container.
-
Wipe the area with a suitable decontaminating solution and clean with soap and water.
-
Label the waste container as "Solid Hazardous Waste" with the contents listed. Dispose of it through EHS.
-
-
Major Spill (Outside of a fume hood, or a large volume):
-
Evacuate the immediate area.
-
Alert others and activate the nearest fire alarm if there is a fire or inhalation hazard.
-
Contact your institution's emergency response number and the EHS department immediately.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
-
Data and Workflow Visualization
Table 1: Hazard and Disposal Summary for Hexanoic-5,5-d2 Acid
| Property | Description | Source / Citation |
| Primary Hazard | Skin Corrosion, Category 1C; Serious Eye Damage, Category 1 | [4][6] |
| GHS Pictogram | Corrosion | |
| Signal Word | Danger | [6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [5][6][8] |
| RCRA Waste Code | D002 (Corrosive) | [14] |
| Isotope Type | Stable (Non-Radioactive) | [1] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat | [15] |
| Incompatible Materials | Strong bases, strong oxidizing agents, reactive metals | [5][15] |
| Disposal Route | Institutional EHS / Hazardous Waste Contractor | [20] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing Hexanoic-5,5-d2 acid waste from generation to disposal.
Caption: Decision workflow for safe handling and disposal of Hexanoic-5,5-d2 acid waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
